molecular formula C7H8N2O3 B13910485 (6-Methyl-4-nitropyridin-2-yl)methanol

(6-Methyl-4-nitropyridin-2-yl)methanol

Cat. No.: B13910485
M. Wt: 168.15 g/mol
InChI Key: JBAQFFCORIYITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-4-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-4-nitropyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-4-nitropyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(6-methyl-4-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-3,10H,4H2,1H3

InChI Key

JBAQFFCORIYITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

(6-Methyl-4-nitropyridin-2-yl)methanol: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of (6-Methyl-4-nitropyridin-2-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 90151-17-0 ) is a tri-substituted pyridine scaffold characterized by three distinct functional handles: a nucleophilic hydroxymethyl group at C2, an electrophilic nitro group at C4, and a steric methyl group at C6.

This compound serves as a critical intermediate in the synthesis of M4 positive allosteric modulators (PAMs) for neuropsychiatric disorders and DOTA-based chelators for radiopharmaceuticals. Its value lies in the orthogonal reactivity of its substituents, allowing for sequential functionalization without protecting group manipulation.

Physicochemical Profile

PropertyDataNotes
IUPAC Name (6-Methyl-4-nitro-2-pyridyl)methanol
CAS Number 90151-17-0 Distinct from 3-methyl isomer (CAS 168167-49-5)
Molecular Formula C

H

N

O

Molecular Weight 168.15 g/mol
Appearance Pale yellow to off-white solidTypical of nitro-pyridines
Solubility Soluble in DMSO, MeOH, DCM, Ethyl AcetatePoor water solubility due to lipophilic core
pKa (Pyridine N) ~1.5 - 2.5 (Predicted)Drastically reduced vs. pyridine (5.2) due to electron-withdrawing -NO

LogP ~0.8 - 1.1Moderate lipophilicity
H-Bond Donors 1 (OH)
H-Bond Acceptors 4 (NO

, Pyridine N, OH)

Synthetic Methodology

The synthesis of this compound presents a challenge due to the difficulty of direct electrophilic substitution on the electron-deficient pyridine ring. The most robust industrial route utilizes N-oxide activation to facilitate both nitration and hydroxymethylation.

Core Synthesis Route (The Boekelheide Strategy)

This protocol avoids the use of unstable protecting groups by leveraging the Boekelheide rearrangement .

  • N-Oxidation: 2,6-Lutidine is oxidized to its N-oxide using H

    
    O
    
    
    
    /Acetic Acid.
  • Nitration: The N-oxide activates the C4 position for nucleophilic attack, but under nitrating conditions (H

    
    SO
    
    
    
    /Fuming HNO
    
    
    ), it directs the electrophile to C4 (para-like position).
  • Rearrangement: The 4-nitro-2,6-dimethylpyridine-1-oxide is treated with Trifluoroacetic Anhydride (TFAA) . This induces a [3,3]-sigmatropic rearrangement (Boekelheide reaction) to the trifluoroacetate ester, which is subsequently hydrolyzed to the alcohol.

Experimental Workflow Visualization

SynthesisRoute Start 2,6-Lutidine (2,6-Dimethylpyridine) Step1 2,6-Dimethylpyridine 1-oxide Start->Step1 H2O2, AcOH 80°C, 24h Step2 2,6-Dimethyl-4-nitro pyridine-1-oxide Step1->Step2 HNO3 (fuming) H2SO4, 110°C Step3 Trifluoroacetate Intermediate Step2->Step3 TFAA, DCM Reflux (Boekelheide) Product (6-Methyl-4-nitropyridin -2-yl)methanol Step3->Product Hydrolysis (H2O or mild base)

Caption: Step-wise synthesis via N-oxide activation and Boekelheide rearrangement.

Critical Technical Note: Using Trifluoroacetic Anhydride (TFAA) is superior to Acetic Anhydride for the rearrangement step when electron-withdrawing groups (like -NO


) are present, as it lowers the activation energy for the initial acylation of the N-oxide oxygen.

Chemical Reactivity & Functionalization

The molecule acts as a trifunctional scaffold. Each site can be modified selectively:

A. Nitro Group (C4 Position)
  • Reduction: Readily reduced to the 4-amino derivative using Fe/NH

    
    Cl, SnCl
    
    
    
    , or catalytic hydrogenation (Pd/C, H
    
    
    ). This is the primary gateway to 4-aminopyridine drugs .
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The nitro group at C4 is highly activated by the pyridine nitrogen. It acts as a leaving group for nucleophiles (alkoxides, thiols, amines), allowing the introduction of ether or amine linkages at the 4-position.
    
B. Hydroxymethyl Group (C2 Position)
  • Oxidation: Can be oxidized to the aldehyde (using MnO

    
     or Swern conditions) or carboxylic acid  (using KMnO
    
    
    
    or Pinnick oxidation).
  • Activation: Conversion to a chloromethyl (SOCl

    
    ) or bromomethyl  (PBr
    
    
    
    ) group creates a potent electrophile for alkylation reactions.
C. Pyridine Core[1][2]
  • Basicity: The pyridine nitrogen is weakly basic due to the 4-nitro group. Protonation requires strong acids.

  • Coordination: Despite the nitro group, the pyridine nitrogen retains affinity for metal ions, making it a viable ligand for lanthanide chelation (e.g., in DOTA derivatives).

Reactivity Map

Reactivity Center (6-Methyl-4-nitropyridin -2-yl)methanol Red Reduction (Fe/HCl or H2/Pd) Center->Red Ox Oxidation (MnO2) Center->Ox Sub S_NAr Displacement (R-NH2 / R-OH) Center->Sub Act Halogenation (SOCl2) Center->Act Amine 4-Amino derivative (Aniline analog) Red->Amine Ald Pyridine-2-carbaldehyde Ox->Ald Ether 4-Alkoxy/Amino Derivative Sub->Ether Halide 2-Chloromethyl Electrophile Act->Halide

Caption: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery

M4 Positive Allosteric Modulators (PAMs)

Researchers utilize this scaffold to construct 2,3,6-trisubstituted pyridines that target the Muscarinic Acetylcholine Receptor M4.[1]

  • Mechanism: The 6-methyl group provides steric bulk that fits into the allosteric pocket, while the 4-position (after reduction/substitution) allows for the attachment of solubilizing heterocycles (e.g., pyrazoles).

  • Impact: These compounds are in development for the treatment of schizophrenia and Alzheimer's disease psychosis.

Radiopharmaceuticals (DOTA Chelators)

The compound is a precursor for DO3MA-6MePy , a rigidified DOTA derivative.

  • Role: The pyridine nitrogen acts as a coordinating arm for Lanthanide ions (e.g., Gd

    
    , Lu
    
    
    
    ).
  • Advantage: The 6-methyl group restricts the rotation of the pendant arm, increasing the kinetic stability of the metal complex—a critical safety factor for MRI contrast agents and radiotherapeutics.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

    • Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . The nitro group renders the compound potentially shock-sensitive if heated under confinement; standard lab safety protocols for nitroaromatics apply.

References

  • RSC Chemical Biology. "Supporting Information: Synthesis of DO3MA-6MePy via (6-methyl-4-nitropyridin-2-yl)methanol." Royal Society of Chemistry.[2]

  • PubChem. "(4-Nitropyridin-2-yl)methanol Compound Summary." National Library of Medicine.

  • Journal of Medicinal Chemistry. "Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators." PubMed.

  • Organic Syntheses. "General methods for Boekelheide Rearrangement of Pyridine N-Oxides." Org. Synth.

  • Fisher Scientific. "Safety Data Sheet: 6-Methyl-2-pyridinemethanol (Analogous Safety Data)."

Sources

(6-Methyl-4-nitropyridin-2-yl)methanol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthetic pathways, and applications of (6-Methyl-4-nitropyridin-2-yl)methanol .

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 90151-17-0 ) is a trisubstituted pyridine derivative serving as a critical scaffold in medicinal chemistry. Characterized by an electron-deficient aromatic core, it integrates three distinct pharmacophoric elements: a hydroxymethyl "anchor" for hydrogen bonding, a nitro group serving as a masked amine or electrophilic activator, and a methyl group providing steric bulk and lipophilic tuning. This guide analyzes its structural properties and delineates a robust, self-validating synthetic workflow for researchers.

Molecular Structure & Electronic Analysis

The molecule comprises a pyridine ring substituted at the 2, 4, and 6 positions. Its reactivity is governed by the interplay between the electron-withdrawing nitro group and the nitrogen heterocycle.

FeatureChemical ComponentElectronic/Steric Effect
Core Pyridine RingElectron-deficient π-system; susceptible to nucleophilic attack.
C4 Substituent Nitro Group (

)
Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I). Deactivates ring toward electrophiles; activates C2/C6 toward nucleophiles.
C2 Substituent Hydroxymethyl (

)
H-bond donor/acceptor. Acts as a "handle" for further functionalization (oxidation to aldehyde/acid, conversion to halide).
C6 Substituent Methyl Group (

)
Weak electron donor (+I). Provides steric occlusion to the adjacent ring nitrogen, influencing metal coordination or receptor binding.
Structural Logic Diagram

The following diagram illustrates the electronic push-pull dynamics and reactive sites within the molecule.

MolecularStructure Core Pyridine Core (Electron Deficient) Alcohol 2-Hydroxymethyl (-CH2OH) H-Bond Donor/Acceptor Synthetic Handle Core->Alcohol Position 2 Attachment Nitro 4-Nitro Group (-NO2) Strong EWG (-M, -I) Metabolic Handle (-> NH2) Nitro->Core Deactivates (Electrophilic) Activates (Nucleophilic) Methyl 6-Methyl Group (-CH3) Steric Shielding Lipophilicity (+) Methyl->Core Weak Donation (+I) Nucleophile Nu- Attack Site (C2/C6 activated) Nucleophile->Core

Figure 1: Structural Activity Relationship (SAR) map highlighting electronic contributions of substituents.

Synthetic Methodology

Direct functionalization of the pyridine ring is challenging due to the deactivating nature of the nitrogen atom and the nitro group. The most reliable synthetic route employs N-oxide chemistry , specifically leveraging the Boekelheide Rearrangement . This protocol avoids harsh conditions that might degrade the nitro group.

Primary Synthetic Route: The N-Oxide Pathway

This route converts commercially available 2,6-lutidine (2,6-dimethylpyridine) into the target alcohol via sequential oxidation, nitration, and rearrangement.

Step 1: N-Oxidation

Precursor: 2,6-Lutidine Reagents: Hydrogen Peroxide (


), Acetic Acid (

) or m-CPBA. Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair. Protocol:
  • Dissolve 2,6-lutidine in glacial acetic acid.

  • Add 30%

    
     dropwise at room temperature.
    
  • Heat to 70-80°C for 12 hours.

  • Validation: TLC should show a polar spot (N-oxide) with lower

    
     than the starting material.
    
Step 2: Electrophilic Nitration

Precursor: 2,6-Lutidine N-oxide Reagents: Fuming Nitric Acid (


), Sulfuric Acid (

). Mechanism: The N-oxide oxygen donates electron density into the ring (back-donation), activating the C4 position for electrophilic aromatic substitution (

). Protocol:
  • Dissolve the N-oxide in conc.

    
    .
    
  • Add fuming

    
     dropwise at 0°C (Exothermic!).
    
  • Heat to 100°C for 2-4 hours.

  • Pour onto ice and neutralize with

    
     to precipitate 4-nitro-2,6-lutidine N-oxide .
    
  • Critical Check: The product is a yellow solid.[1][2] Nitration at C4 is favored over C3 due to the electronic directing effect of the N-oxide.

Step 3: Boekelheide Rearrangement

Precursor: 4-Nitro-2,6-lutidine N-oxide Reagents: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (


).
Mechanism:  Acylation of the N-oxide oxygen creates a cationic intermediate. An intramolecular [3,3]-sigmatropic shift (or elimination-addition) moves the acyloxy group to the benzylic carbon (methyl group).
Protocol: 
  • Dissolve the nitrated N-oxide in dry dichloromethane (DCM).

  • Add TFAA dropwise at 0°C.

  • Allow to warm to room temperature (or reflux if using

    
    ).
    
  • The reaction yields the trifluoroacetate (or acetate) ester at the 2-methyl position.

Step 4: Hydrolysis

Precursor: (6-Methyl-4-nitropyridin-2-yl)methyl ester Reagents: Methanol,


 or dilute NaOH.
Protocol: 
  • Stir the ester in MeOH with catalytic

    
    .
    
  • Evaporate solvent and extract with EtOAc.

  • Purification: Recrystallization from ethanol/hexanes or column chromatography.

Synthesis Workflow Diagram

Synthesis Start Start: 2,6-Lutidine Step1 1. N-Oxidation (H2O2/AcOH) Start->Step1 Inter1 Intermediate: 2,6-Lutidine N-oxide Step1->Inter1 Step2 2. Nitration (HNO3/H2SO4, 100°C) Inter1->Step2 C4 Activation Inter2 Intermediate: 4-Nitro-2,6-lutidine N-oxide Step2->Inter2 Yellow Solid Step3 3. Boekelheide Rearrangement (TFAA or Ac2O) Inter2->Step3 O-Acylation -> Shift Inter3 Intermediate: Ester Derivative Step3->Inter3 Step4 4. Hydrolysis (MeOH/K2CO3) Inter3->Step4 Final Target: (6-Methyl-4-nitropyridin-2-yl)methanol Step4->Final

Figure 2: Step-by-step synthetic pathway from 2,6-lutidine to the target alcohol.

Physical Properties & Characterization

Researchers should verify the identity of the synthesized compound using the following parameters.

PropertyValue / Description
Physical State Solid (typically yellow/pale-yellow crystalline needles)
Molecular Weight 168.15 g/mol
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.
Melting Point Expected range: 157–160°C (based on analogous nitro-picolines)

NMR (DMSO-

)

2.60 (s, 3H,

), 4.65 (s, 2H,

), 5.50 (br s, 1H,

), 7.80-8.00 (s, 2H, Ar-H).

Self-Validation Check:

  • IR Spectroscopy: Look for strong

    
     stretches (asymmetric ~1530 
    
    
    
    , symmetric ~1350
    
    
    ) and a broad
    
    
    stretch (~3300
    
    
    ).
  • Mass Spectrometry:

    
     169 
    
    
    
    .

Applications in Drug Discovery

This molecule is a versatile "fragment" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The pyridine nitrogen and hydroxymethyl group can form bidentate interactions with the hinge region of kinase enzymes. The 4-nitro group is often reduced to an amine (

    
    ) to create 4-amino-pyridine  derivatives, a scaffold found in drugs like Imatinib  and Nilotinib  (though those use pyrimidine, the pyridine isostere is common).
    
  • Prodrug Design: The alcohol can be esterified to improve lipophilicity/permeability, releasing the active inhibitor upon hydrolysis.

  • Ligand Synthesis: The N-donor and O-donor atoms allow this molecule to serve as a chelating ligand for metal-based radiopharmaceuticals or catalysts.

References

  • PubChem. "(4-Nitropyridin-2-yl)methanol | C6H6N2O3."[3] National Library of Medicine. Accessed 2026.[4] Link

  • BenchChem. "Reactivity of the nitro group on a pyridine ring." Technical Guides. Accessed 2026.[4] Link

  • Den Hertog, H. J., & Combe, W. "Reactivity of 4-nitropyridine-N-oxide."[5] Recueil des Travaux Chimiques des Pays-Bas, 1951. Link

  • Ashimori, A., et al. "Redetermination of 2-methyl-4-nitropyridine N-oxide." Chem. Pharm.[6] Bull., 1990. (Crystal structure and nitration protocols). Link

  • ChemSRC. "(6-Methyl-4-nitropyridin-2-yl)methanol CAS 90151-17-0." Chemical Database. Link

Sources

Strategic Utilization of (6-Methyl-4-nitropyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process development scientists. It prioritizes synthetic utility, mechanistic insight, and rigorous safety protocols over generic descriptions.

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol represents a high-value "privileged scaffold" precursor in modern drug discovery. Its structural utility lies in its trifunctional nature:

  • The Pyridine Core: A ubiquitous pharmacophore capable of hydrogen bonding and π-stacking interactions within kinase and GPCR binding pockets.

  • The C4-Nitro Group: A latent amine handle. Upon reduction, it yields an aniline-like moiety essential for forming amide/urea linkages (common in Type II kinase inhibitors).

  • The C2-Hydroxymethyl Group: A versatile "head" or "tail" anchor that can be oxidized to an aldehyde/acid, converted to a leaving group for nucleophilic displacement, or used directly as a solvent-exposed polar contact.

This guide details the synthesis, reactivity profile, and handling of this specific isomer, distinguishing it from its more common 3-methyl or 5-nitro congeners.

Chemical Identity & Properties

PropertyData
IUPAC Name (6-Methyl-4-nitropyridin-2-yl)methanol
Common Synonyms 2-Hydroxymethyl-6-methyl-4-nitropyridine; 6-Methyl-4-nitro-2-pyridinemethanol
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Physical State Pale yellow to orange solid (crystalline)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa (Predicted) ~13.5 (alcohol), Pyridine N basicity is significantly reduced by the C4-NO₂ group.[][2]
Key Spectral Feature ¹H NMR: Distinct singlets for C3-H and C5-H (aromatic), -CH₃ (methyl), and -CH₂- (methylene).

Synthetic Architectures

The synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol requires navigating the electron-deficient nature of the 4-nitropyridine ring. Two primary routes are recommended based on scale and starting material availability.

Route A: The Modified Boekelheide Rearrangement (Primary Pathway)

This route utilizes the Boekelheide reaction , a [3,3]-sigmatropic rearrangement of pyridine N-oxides, to install the oxygen functionality at the benzylic (C2-methyl) position.

Mechanism:

  • N-Oxidation: 2,6-Dimethyl-4-nitropyridine is oxidized to its N-oxide.

  • Acylation: Treatment with acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) acylates the N-oxide oxygen.

  • Rearrangement: The acetate undergoes a sigmatropic shift to the C2-methyl group, forming the acetoxymethyl intermediate.

  • Hydrolysis: Basic hydrolysis yields the target alcohol.

Experimental Protocol (Step-by-Step):

  • Precursor Synthesis (Nitration):

    • Reactants: 2,6-Lutidine N-oxide (1.0 eq), H₂SO₄ (conc), HNO₃ (fuming).

    • Condition: Heat to 100°C for 4-6 hours.

    • Note: The N-oxide directs nitration to the C4 position more effectively than the free base.

    • Workup: Pour onto ice, neutralize with Na₂CO₃, extract with DCM.

  • Boekelheide Rearrangement:

    • Reactants: 2,6-Dimethyl-4-nitropyridine N-oxide (1.0 eq), Acetic Anhydride (5.0 eq).

    • Condition: Heat at 140°C (reflux) for 2-4 hours. Caution: Exothermic.

    • Intermediate: (6-Methyl-4-nitropyridin-2-yl)methyl acetate.

    • Workup: Remove excess Ac₂O under reduced pressure.

  • Hydrolysis:

    • Reactants: Crude Acetate, K₂CO₃ (2.0 eq), MeOH/H₂O (4:1).

    • Condition: Stir at RT for 2 hours.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Route B: Selective Ester Reduction (Alternative Pathway)

If Methyl 6-methyl-4-nitropicolinate is available (or synthesized via carbonylation of the 2-bromo precursor), this route offers milder conditions.

  • Reagent Choice: Use Sodium Borohydride (NaBH₄) in MeOH/THF.

  • Critical Control: Avoid Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, as these will reduce the C4-nitro group to an amine or hydroxylamine.

  • Protocol: Add NaBH₄ (2.0 eq) portion-wise to a solution of the ester in MeOH at 0°C. Stir for 1 hour. Quench with sat. NH₄Cl.

Visualization of Synthetic Logic

Synthesis_Pathways cluster_legend Pathway Legend Lutidine 2,6-Lutidine NOxide 2,6-Dimethyl-4- nitropyridine N-oxide Lutidine->NOxide 1. H2O2/AcOH 2. HNO3/H2SO4 (Nitration) Acetate Acetoxymethyl Intermediate NOxide->Acetate Ac2O, 140°C (Boekelheide) Target (6-Methyl-4-nitropyridin- 2-yl)methanol Acetate->Target K2CO3, MeOH (Hydrolysis) Ester Methyl 6-methyl- 4-nitropicolinate Ester->Target NaBH4, MeOH, 0°C (Selective Reduction) key Solid: Route A (Rearrangement) Dashed: Route B (Reduction)

Figure 1: Comparative synthetic workflows. Route A utilizes the classic Boekelheide rearrangement for de novo synthesis, while Route B represents a functional group interconversion strategy.

Reactivity Profile & Divergent Synthesis

Once synthesized, the molecule serves as a pivotal branch point. The orthogonality of the Nitro and Alcohol groups allows for sequential functionalization.

A. Nitro Group Reduction (The "Tail" Synthesis)

The C4-nitro group is a precursor to the C4-amino group, a critical motif in kinase inhibitors (e.g., forming the hinge-binding motif).

  • Method: Fe/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.

  • Avoid: Pd/C + H₂ if the pyridine ring is halogenated elsewhere, to prevent dehalogenation.

  • Outcome: (4-Amino-6-methylpyridin-2-yl)methanol.

B. Alcohol Activation (The "Linker" Synthesis)

The C2-alcohol is often converted into a leaving group to attach the pyridine ring to a larger scaffold.

  • Chlorination: SOCl₂ (Thionyl chloride) in DCM → 2-(Chloromethyl)-6-methyl-4-nitropyridine .

    • Note: The HCl byproduct can form the hydrochloride salt of the pyridine.

  • Mesylation: MsCl, TEA, DCM → Mesylate ester (more reactive, less stable).

C. Oxidation (The "Head" Synthesis)
  • Aldehyde: MnO₂ (activated) in DCM or Swern Oxidation. Yields the pyridine-2-carboxaldehyde, useful for reductive amination.

  • Carboxylic Acid: KMnO₄ or Pinnick oxidation.

Divergent Pathway Diagram

Divergent_Synthesis Core (6-Methyl-4-nitropyridin- 2-yl)methanol Amine 4-Amino Derivative (Hinge Binder Precursor) Core->Amine Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Chloride 2-Chloromethyl Derivative (Electrophilic Linker) Core->Chloride SOCl2, DCM (Nucleophilic Sub.) Aldehyde Pyridine-2-carboxaldehyde (Reductive Amination Handle) Core->Aldehyde MnO2, DCM (Selective Oxidation)

Figure 2: Divergent synthesis map demonstrating the scaffold's utility in accessing three distinct chemical spaces (Amine, Halide, Carbonyl).

Safety & Handling Protocols

Working with nitropyridines requires strict adherence to safety standards due to their energetic potential and biological activity.

  • Explosion Hazard: Nitro-substituted heterocycles can be shock-sensitive or decompose violently at high temperatures.

    • Protocol: When performing the Boekelheide reaction (140°C), use a blast shield. Do not distill nitropyridine residues to dryness.

  • Skin/Eye Irritation: Pyridine derivatives are known skin irritants and sensitizers.

    • Protocol: Double-gloving (Nitrile) and chemical splash goggles are mandatory.

  • Genotoxicity: Many nitroaromatics are Ames positive.

    • Protocol: Handle all powders in a fume hood or glovebox. Treat all waste streams as hazardous cytotoxic waste.

References

  • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society.

  • Fontenas, C., et al. (1995).[3] "The Boekelheide Reaction: A Useful Tool for the Functionalization of Pyridines."[3][4] Tetrahedron. (Contextual citation for mechanism).

  • PubChem Compound Summary. "(4-Nitropyridin-2-yl)methanol" (Analogous Structure/Properties).

  • Ashimori, A., et al. (1990).[3] "Novel 1,4-Dihydropyridine Calcium Antagonists. Synthesis and Structure-Activity Relationships." Chemical and Pharmaceutical Bulletin. (Describes nitration/rearrangement protocols for methyl-nitro-pyridines).

  • Google Patents. "Process for the preparation of substituted pyridines." (General reference for industrial scale-up of hydroxymethyl pyridines).

Sources

(6-Methyl-4-nitropyridin-2-yl)methanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of (6-Methyl-4-nitropyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for (6-methyl-4-nitropyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science.[] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide details hypothetical, yet plausible, experimental protocols for data acquisition and provides a thorough interpretation of the expected spectral features, supported by data from analogous structures and established spectroscopic principles. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout. Data is presented in clear, structured tables, and key concepts are visualized with diagrams generated using Graphviz.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic connectivity, functional groups, and overall structure. This guide focuses on the spectral characterization of (6-methyl-4-nitropyridin-2-yl)methanol, a substituted pyridine derivative.

Chemical Identity and Structure

(6-Methyl-4-nitropyridin-2-yl)methanol is a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 4-position, and a hydroxymethyl group at the 2-position. The presence of these functional groups—a nitro group (strong electron-withdrawing), a methyl group (weak electron-donating), and a hydroxymethyl group—on the pyridine core creates a unique electronic and structural environment that is reflected in its spectral properties.

Molecular Structure of (6-Methyl-4-nitropyridin-2-yl)methanol

Caption: Chemical structure of (6-Methyl-4-nitropyridin-2-yl)methanol.

Significance in Research and Drug Development

Substituted pyridines are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and agrochemicals.[2] The nitro group, in particular, is a versatile functional group that can be a key pharmacophore or a precursor for other functionalities, such as an amino group, through reduction.[3] Therefore, understanding the precise structure and properties of molecules like (6-methyl-4-nitropyridin-2-yl)methanol is crucial for designing new therapeutic agents and functional materials.

Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Synthetic Strategy

A logical synthetic pathway would start from a commercially available precursor, such as 2,6-dimethyl-4-nitropyridine. Selective oxidation of one methyl group, followed by reduction of the resulting carboxylic acid or its ester, would yield the target alcohol.

Plausible Synthetic Workflow

G A 2,6-Dimethyl-4-nitropyridine B Selective Oxidation (e.g., SeO₂ or KMnO₄) A->B C 6-Methyl-4-nitropyridine-2-carboxylic acid B->C D Esterification (e.g., SOCl₂, CH₃OH) C->D E Methyl 6-methyl-4-nitropyridine-2-carboxylate D->E F Reduction (e.g., NaBH₄) E->F G (6-Methyl-4-nitropyridin-2-yl)methanol F->G

Caption: A plausible synthetic route to (6-methyl-4-nitropyridin-2-yl)methanol.

Experimental Protocol

The following is a hypothetical, yet standard, protocol for the final reduction step of the synthesis.

Reduction of Methyl 6-methyl-4-nitropyridine-2-carboxylate:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 6-methyl-4-nitropyridine-2-carboxylate in a suitable solvent like methanol or a mixture of THF and water.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction with the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For (6-methyl-4-nitropyridin-2-yl)methanol, ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the pyridine ring.

Theoretical Background

The chemical shift of a proton or carbon nucleus is influenced by its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Electron-donating groups, like the methyl group, have the opposite effect.

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 300 or 500 MHz instrument.[6][7] For ¹³C NMR, a proton-decoupled sequence like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[8]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.

Predicted ¹H NMR Data (in CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Protons~8.0 - 8.5d1HH-3 or H-5Deshielded by the adjacent nitro group and pyridine nitrogen.
~7.5 - 8.0d1HH-3 or H-5Influenced by the adjacent methyl or hydroxymethyl group.
Methylene Protons~4.8s2H-CH₂ OHAdjacent to the electron-withdrawing pyridine ring.
Methyl Protons~2.6s3H-CH₃ Attached to the pyridine ring.
Hydroxyl ProtonVariablebr s1H-OH Chemical shift is concentration and solvent dependent.

d = doublet, s = singlet, br s = broad singlet

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring, plus signals for the methyl and methylene carbons.

Predicted ¹³C NMR Data (in CDCl₃) Chemical Shift (δ, ppm)AssignmentRationale
Aromatic Carbons~160C2Attached to nitrogen and the hydroxymethyl group.
~158C6Attached to nitrogen and the methyl group.
~150C4Attached to the strongly electron-withdrawing nitro group.
~120C3Influenced by the adjacent nitro group.
~118C5Influenced by the adjacent nitro group.
Methylene Carbon~64-C H₂OHTypical range for a primary alcohol.
Methyl Carbon~24-C H₃Typical range for a methyl group on an aromatic ring.

Expected 2D NMR Correlations (HMBC)

G H3 H-3 C2 C2 H3->C2 C4 C4 H3->C4 C5 C5 H3->C5 H5 H-5 H5->C4 C6 C6 H5->C6 CH3 CH₃-H CH3->C5 CH3->C6 CH2 CH₂-H CH2->C2 C3 C3 CH2->C3 C_Me C-Me C_CH2OH C-CH₂OH

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Theoretical Background

Different chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum shows absorption bands corresponding to the various functional groups. For (6-methyl-4-nitropyridin-2-yl)methanol, key functional groups include the O-H group of the alcohol, the C-H bonds of the methyl and methylene groups, the C=N and C=C bonds of the pyridine ring, and the N-O bonds of the nitro group.

Protocol for FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Spectrum Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal.[9] Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

Characteristic IR Absorption Bands Wavenumber (cm⁻¹)Vibration TypeFunctional Group
O-H Stretch3200 - 3600 (broad)StretchingAlcohol (-OH)[10][11]
C-H Stretch (aromatic)3000 - 3100StretchingPyridine Ring C-H
C-H Stretch (aliphatic)2850 - 3000Stretching-CH₃ and -CH₂OH
C=N, C=C Stretch1400 - 1600Ring StretchingPyridine Ring[2][12]
N-O Stretch (asymmetric)1500 - 1570StretchingNitro (-NO₂)[13]
N-O Stretch (symmetric)1300 - 1370StretchingNitro (-NO₂)[13]
C-O Stretch1000 - 1260StretchingPrimary Alcohol (C-OH)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[14]

Theoretical Background

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M⁺·).[15] This molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of fragmentation is characteristic of the molecule's structure. For nitro compounds, the molecular ion peak may be weak or absent.[14][16]

Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization (EI) source with an energy of 70 eV.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • High-Resolution MS (HRMS): For an exact mass measurement to confirm the molecular formula, use a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap instrument.

Analysis of the Mass Spectrum and Fragmentation Pattern

The molecular weight of (6-methyl-4-nitropyridin-2-yl)methanol (C₇H₈N₂O₃) is 168.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 168. Key fragmentation pathways for nitroaromatic compounds and alcohols will likely be observed.

Predicted Mass Spectrum Fragments (EI) m/zIdentityFragmentation Pathway
Molecular Ion168[M]⁺·C₇H₈N₂O₃⁺·
Loss of Hydroxyl Radical151[M - ·OH]⁺Cleavage of the C-OH bond.
Loss of Formaldehyde138[M - CH₂O]⁺·Rearrangement and loss from the hydroxymethyl group.
Loss of Nitro Group122[M - ·NO₂]⁺A common fragmentation for nitro compounds.[16]
Loss of NO138[M - ·NO]⁺·Another common fragmentation for nitro compounds.

Predicted Fragmentation Pathway

G A [M]⁺· m/z = 168 B [M - ·OH]⁺ m/z = 151 A->B - ·OH C [M - CH₂O]⁺· m/z = 138 A->C - CH₂O D [M - ·NO₂]⁺ m/z = 122 A->D - ·NO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectral analysis of (6-methyl-4-nitropyridin-2-yl)methanol using NMR, IR, and MS provides a detailed and unambiguous structural characterization. ¹H and ¹³C NMR data establish the precise arrangement of atoms in the molecule's carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, including the alcohol, nitro, and pyridine moieties. Mass spectrometry verifies the molecular weight and offers additional structural insights through predictable fragmentation patterns. Together, these techniques provide a self-validating system for the structural elucidation of this and related compounds, which is essential for advancing research in drug discovery and materials science.

References

  • Bruker 500 MHz NMR spectrometer data. (n.d.).
  • Supporting Inform
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Dajka-Halász, B., Monsieurs, K., Éliás, O., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry: Fragment
  • Yadav, B. S. (2025, August 8). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine.
  • (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455. (n.d.). PubChem.
  • Correlations of the Infrared Spectra of Some Pyridines. (n.d.). The Journal of Physical Chemistry.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
  • Application Notes and Protocols for the FTIR Analysis of Pyridin-1-ium butane-1-sulfon
  • FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
  • Futami, Y., Ozaki, Y., & Ozaki, Y. (n.d.).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.).
  • 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (6-Methyl-4-nitro-pyridin-2-yl)-methanol. (n.d.). ChemicalBook.
  • (6-Methyl-4-nitro-pyridin-2-yl)-methanol Supplier. (n.d.). ChemicalBook.
  • CAS 168167-49-5 ((3-Methyl-4-nitropyridin-2-yl)methanol). (n.d.). BOC Sciences.
  • 6-methyl-4-nitropyridine-2-carboxylic acid (C7H6N2O4). (n.d.). PubChemLite.
  • 6-Methyl-5-nitropyridine-2-methanol | 13603-40-2. (n.d.). Sigma-Aldrich.
  • Rajeswari, K., & Pandiarajan, K. (2011, March 15). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-8.
  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. (2025, September 5). MDPI.
  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18).
  • Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.
  • Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024, July 23). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an.
  • Methanol, TMS deriv
  • GNPS Library Spectrum CCMSLIB00006707365. (2021, July 26).
  • 90151-17-0_(6-Methyl-4-nitropyridin-2-yl)methanol. (2025, September 9). 化源网.

Sources

An In-depth Technical Guide to (6-Methyl-4-nitropyridin-2-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive literature review of (6-Methyl-4-nitropyridin-2-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is limited, this document provides a robust framework for its synthesis, characterization, and exploration of its therapeutic applications by drawing upon established principles of organic chemistry and extensive data from structurally related nitropyridine derivatives.

Introduction: The Promise of Nitropyridine Scaffolds

Pyridine and its derivatives are cornerstone structural motifs in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, enhancing its versatility as a synthetic intermediate and often imparting significant biological activity.[1][2] Nitropyridines have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer properties.[3][] This guide focuses on (6-Methyl-4-nitropyridin-2-yl)methanol, a molecule that combines the bio-active potential of the nitropyridine core with a hydroxymethyl group, a common site for metabolic modification and prodrug strategies.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of (6-Methyl-4-nitropyridin-2-yl)methanol and Related Analogs

Property(6-Methyl-4-nitropyridin-2-yl)methanol (Predicted/Inferred)(4-Nitropyridin-2-yl)methanol[5][6][7](3-Methyl-4-nitropyridin-2-yl)methanol[]
CAS Number 944533-33-3 or 90151-17-098197-88-7168167-49-5
Molecular Formula C₇H₈N₂O₃C₆H₆N₂O₃C₇H₈N₂O₃
Molecular Weight 168.15 g/mol 154.12 g/mol 168.15 g/mol
Boiling Point ~340-350°C at 760 mmHg (Predicted)337.8°C at 760 mmHg344.4°C at 760 mmHg
Density ~1.3-1.4 g/cm³ (Predicted)1.422 g/cm³1.35 g/cm³
Spectroscopic Profile (Predicted)

The structural confirmation of synthesized (6-Methyl-4-nitropyridin-2-yl)methanol would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of similar structures, is presented below.[9]

Table 2: Predicted Spectroscopic Data for (6-Methyl-4-nitropyridin-2-yl)methanol

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring with distinct chemical shifts influenced by the nitro and hydroxymethyl groups. - A singlet for the methyl group protons. - A singlet or doublet for the methylene protons of the hydroxymethyl group. - A broad singlet for the hydroxyl proton.
¹³C NMR - Distinct signals for the six carbon atoms of the pyridine ring, with the carbon bearing the nitro group being significantly downfield. - A signal for the methyl carbon. - A signal for the methylene carbon of the hydroxymethyl group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the hydroxymethyl group and the nitro group.
Infrared (IR) Spectroscopy - Characteristic absorption bands for the O-H stretch of the alcohol. - Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group. - C=N and C=C stretching vibrations of the pyridine ring.

Synthesis Methodologies: A Proposed Pathway

A plausible and efficient synthetic route to (6-Methyl-4-nitropyridin-2-yl)methanol can be designed based on well-established transformations in pyridine chemistry. The proposed multi-step synthesis starts from the readily available 2,6-lutidine.

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Functionalization of Methyl Group A 2,6-Lutidine B 2,6-Lutidine-N-oxide A->B m-CPBA, DCM [6] C 2,6-Dimethyl-4-nitropyridine-1-oxide B->C Fuming HNO₃ / H₂SO₄ [2] D (6-Methyl-4-nitropyridin-2-yl)methanol C->D Boekelheide Reaction (TFAA), then Hydrolysis [9]

Caption: Proposed synthetic pathway for (6-Methyl-4-nitropyridin-2-yl)methanol.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2,6-Lutidine-N-oxide [10][11]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-lutidine in dichloromethane at 0-5°C.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the excess m-CPBA with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine-1-oxide [12][13]

  • Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the 2,6-lutidine-N-oxide to the nitrating mixture and heat the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the nitrated product.

Step 3: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol via Boekelheide Reaction [14]

  • Acylation: Dissolve the 2,6-dimethyl-4-nitropyridine-1-oxide in a suitable solvent and add trifluoroacetic anhydride (TFAA).

  • Rearrangement: Stir the reaction at room temperature to facilitate the [3.3]-sigmatropic rearrangement.

  • Hydrolysis: After the rearrangement is complete, add water or a mild base to hydrolyze the trifluoroacetate ester.

  • Purification: Extract the final product, (6-Methyl-4-nitropyridin-2-yl)methanol, and purify by column chromatography.

Potential Applications in Drug Discovery

The structural features of (6-Methyl-4-nitropyridin-2-yl)methanol suggest its potential as a valuable scaffold in medicinal chemistry.

Antimicrobial and Anticancer Activity

Nitropyridine derivatives have shown considerable promise as both antimicrobial and anticancer agents.[3] The nitro group is hypothesized to play a key role in modulating enzyme activity or interacting with cellular targets crucial for the proliferation of cancer cells and microbial pathogens.[3] The presence of both a nitro group and a hydroxymethyl group on the pyridine ring of the title compound makes it an interesting candidate for screening against various bacterial strains, including Mycobacterium tuberculosis, and a range of cancer cell lines.

Biological_Potential cluster_0 Potential Biological Activities A (6-Methyl-4-nitropyridin-2-yl)methanol B Antimicrobial A->B Inhibition of microbial growth C Anticancer A->C Induction of apoptosis in cancer cells

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Methyl-4-nitropyridin-2-yl)methanol is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive hydroxymethyl group, an electron-withdrawing nitro group, and a modifiable methyl group on a pyridine scaffold, offers multiple avenues for synthetic diversification. The strategic manipulation of these functional groups allows for the construction of a diverse library of complex molecules for applications ranging from drug discovery to the development of novel organic materials.

The pyridine ring is a ubiquitous motif in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide array of biological activities.[1] The presence of a nitro group dramatically alters the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution but significantly activating it for nucleophilic aromatic substitution.[2] This electronic modulation, combined with the synthetic handles of the hydroxymethyl and methyl groups, makes (6-Methyl-4-nitropyridin-2-yl)methanol a valuable precursor for a variety of further chemical transformations.

This document provides detailed application notes and experimental protocols for the selective derivatization of (6-Methyl-4-nitropyridin-2-yl)methanol, focusing on the transformation of its three key functional groups. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and adaptation for specific research needs.

Chemical Structure and Reactivity Profile

(6-Methyl-4-nitropyridin-2-yl)methanol possesses three distinct reactive sites, allowing for a stepwise and controlled derivatization strategy. The reactivity of each functional group is influenced by the electronic nature of the substituted pyridine ring.

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo a wide range of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.

  • Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring.[2] It is a versatile functional handle that can be reduced to an amino group, a cornerstone of medicinal chemistry, or it can facilitate nucleophilic aromatic substitution at positions ortho and para to it.

  • Methyl Group (-CH₃): The methyl group on the pyridine ring can be oxidized to a carboxylic acid, a valuable transformation for introducing another reactive handle.[3] Its reactivity is influenced by its position on the pyridine ring.[3]

Derivatization Protocols

This section outlines detailed protocols for the selective derivatization of each functional group of (6-Methyl-4-nitropyridin-2-yl)methanol.

Part 1: Derivatization of the Hydroxymethyl Group

The primary alcohol functionality of (6-Methyl-4-nitropyridin-2-yl)methanol is a prime target for initial derivatization.

The oxidation of the hydroxymethyl group to a carboxylic acid introduces a key functional group for amide bond formation and other coupling reactions.

Workflow for Oxidation of the Hydroxymethyl Group

start (6-Methyl-4-nitropyridin-2-yl)methanol reagent KMnO4, NaOH, H2O start->reagent Oxidation product 6-Methyl-4-nitro-pyridine-2-carboxylic acid reagent->product

Caption: Oxidation of the hydroxymethyl group to a carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (6-Methyl-4-nitropyridin-2-yl)methanol (1.0 eq) in a mixture of water and a suitable organic co-solvent if needed.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 3.0 eq) in aqueous sodium hydroxide (NaOH, 1 M) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of methanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Purification: Filter the mixture through a pad of celite and wash the filter cake with water. Acidify the filtrate with concentrated HCl to pH 2-3, which will precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterValue
Starting Material (6-Methyl-4-nitropyridin-2-yl)methanol
Reagents Potassium permanganate, Sodium hydroxide
Solvent Water
Temperature 0-5 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-85%

Causality: The use of a strong oxidizing agent like potassium permanganate in a basic medium ensures the complete oxidation of the primary alcohol to the corresponding carboxylate salt.[3] Acidification then protonates the carboxylate to yield the desired carboxylic acid.

Part 2: Derivatization of the Nitro Group

The nitro group is a key functional handle that can be transformed into an amino group, opening up a vast array of subsequent reactions.

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[2]

Workflow for Reduction of the Nitro Group

start (6-Methyl-4-nitropyridin-2-yl)methanol reagent Fe, NH4Cl, EtOH/H2O start->reagent Reduction product (4-Amino-6-methylpyridin-2-yl)methanol reagent->product

Caption: Reduction of the nitro group to an amino group.

Experimental Protocol:

  • Reaction Setup: To a solution of (6-Methyl-4-nitropyridin-2-yl)methanol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with a suitable organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired aminopyridine derivative.

ParameterValue
Starting Material (6-Methyl-4-nitropyridin-2-yl)methanol
Reagents Iron powder, Ammonium chloride
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Expected Yield 85-95%

Causality: The reduction of an aromatic nitro group using iron in the presence of a mild acid source like ammonium chloride is a classic and efficient method.[2] This method is often preferred over catalytic hydrogenation when other reducible functional groups are present.

Part 3: Derivatization of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, providing another site for modification.

This transformation is valuable for creating pyridine dicarboxylic acid derivatives.

Workflow for Oxidation of the Methyl Group

start (6-Methyl-4-nitropyridin-2-yl)methanol reagent SeO2, Pyridine start->reagent Oxidation product (4-Nitro-2-(hydroxymethyl)pyridin-6-yl)carboxylic acid reagent->product

Caption: Oxidation of the methyl group to a carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add (6-Methyl-4-nitropyridin-2-yl)methanol (1.0 eq) and selenium dioxide (SeO₂, 1.2 eq) to anhydrous pyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) for 12-18 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Filter to remove any insoluble selenium byproducts.

  • Purification: Acidify the filtrate with concentrated HCl to pH 3-4. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent. The combined organic layers are then dried and concentrated. Further purification can be achieved by column chromatography.

ParameterValue
Starting Material (6-Methyl-4-nitropyridin-2-yl)methanol
Reagents Selenium dioxide
Solvent Pyridine
Temperature Reflux
Reaction Time 12-18 hours
Expected Yield 50-70%

Causality: Selenium dioxide is a common reagent for the oxidation of activated methyl groups on heterocyclic rings.[3] The reaction proceeds via an ene reaction followed by hydrolysis. Pyridine serves as both the solvent and a base.

Further Reactions and Applications

The derivatized products of (6-Methyl-4-nitropyridin-2-yl)methanol are valuable intermediates for a range of further chemical transformations, particularly in the realm of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[1] To utilize this reaction, one of the functional groups on the pyridine ring needs to be converted into a halide or a triflate. For instance, the amino group obtained from the reduction of the nitro group can be converted to a bromide via a Sandmeyer reaction. This brominated pyridine can then be coupled with a variety of boronic acids or esters.

Workflow for Suzuki-Miyaura Coupling

start (4-Bromo-6-methylpyridin-2-yl)methanol reagents Arylboronic acid, Pd catalyst, Base start->reagents Suzuki Coupling product (4-Aryl-6-methylpyridin-2-yl)methanol reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] A halogenated derivative of (6-Methyl-4-nitropyridin-2-yl)methanol can be coupled with a wide range of primary and secondary amines using a palladium catalyst. This reaction is particularly useful for the synthesis of libraries of substituted aminopyridines for screening in drug discovery programs.

Workflow for Buchwald-Hartwig Amination

start (4-Bromo-6-methylpyridin-2-yl)methanol reagents Amine, Pd catalyst, Base, Ligand start->reagents Buchwald-Hartwig Amination product (4-(Alkyl/Aryl)amino-6-methylpyridin-2-yl)methanol reagents->product

Caption: Buchwald-Hartwig amination reaction.

Conclusion

(6-Methyl-4-nitropyridin-2-yl)methanol is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to selectively derivatize the hydroxymethyl, nitro, and methyl groups allows for a modular approach to the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The subsequent application of powerful cross-coupling reactions further expands the synthetic utility of this important building block.

References

  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (n.d.). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

Sources

Scale-up synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Scalable Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol: A Key Heterocyclic Building Block

Abstract

(6-Methyl-4-nitropyridin-2-yl)methanol is a valuable substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its specific pattern of substitution makes it an ideal scaffold for further chemical elaboration. This application note provides a detailed, step-by-step protocol for the multi-gram scale-up synthesis of this target molecule, starting from the readily available and inexpensive bulk chemical, 2,6-lutidine. The chosen synthetic route is designed for robustness, scalability, and high yield, proceeding through four distinct chemical transformations: N-oxidation, regioselective nitration, Boekelheide rearrangement, and final hydrolysis. This guide emphasizes the scientific rationale behind key procedural choices and incorporates comprehensive safety protocols essential for handling the energetic intermediates and corrosive reagents involved in the process.

Introduction and Synthetic Strategy

The synthesis of highly functionalized pyridine rings is a cornerstone of modern medicinal chemistry. The target molecule, (6-Methyl-4-nitropyridin-2-yl)methanol, presents a unique combination of a nucleophilic hydroxymethyl group, a sterically accessible nitrogen atom, and an electron-deficient ring system due to the nitro group, making it a versatile synthon.

A direct, single-step functionalization of a simpler pyridine precursor is synthetically challenging. Therefore, a multi-step strategy commencing with 2,6-lutidine was selected for its cost-effectiveness and chemical logic. The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B Step 1: N-Oxidation H₂O₂ / Acetic Acid C 2,6-Dimethyl-4-nitropyridine N-oxide B->C Step 2: Nitration Fuming HNO₃ / H₂SO₄ D 2-Acetoxymethyl-6-methyl-4-nitropyridine C->D Step 3: Boekelheide Rearrangement Acetic Anhydride E (6-Methyl-4-nitropyridin-2-yl)methanol D->E Step 4: Hydrolysis Acidic Conditions (HCl)

Figure 1: Overall workflow for the synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol.

Rationale for the Synthetic Route:

  • N-Oxidation: The synthesis begins with the oxidation of the pyridine nitrogen of 2,6-lutidine. The resulting N-oxide functionality is critical for two reasons: it activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the 4-position by donating electron density into the ring system.[1]

  • Nitration: With the N-oxide in place, nitration using a potent nitrating mixture (fuming nitric acid and sulfuric acid) proceeds regioselectively at the C4-position, which is electronically activated and sterically accessible.[1][2]

  • Boekelheide Rearrangement: This classic reaction of pyridine N-oxides is employed to functionalize one of the adjacent methyl groups. Treatment of 2,6-dimethyl-4-nitropyridine N-oxide with acetic anhydride leads to a rearrangement that installs an acetoxymethyl group at one of the C2/C6 positions.

  • Hydrolysis: The final step involves the simple acid-catalyzed hydrolysis of the acetate ester to yield the desired primary alcohol, (6-methyl-4-nitropyridin-2-yl)methanol.

Detailed Experimental Protocols

This protocol is designed for a scale-up synthesis starting with approximately 1 mole of 2,6-lutidine. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
Reagent / MaterialGradeQuantitySupplierCAS No.
2,6-LutidineReagent107.16 g (1.0 mol)Standard Supplier108-48-5
Glacial Acetic AcidACS400 mLStandard Supplier64-19-7
Hydrogen Peroxide (30% w/w)ACS113 mL (~1.1 mol)Standard Supplier7722-84-1
Fuming Nitric AcidACS150 mLStandard Supplier7697-37-2
Concentrated Sulfuric AcidACS250 mLStandard Supplier7664-93-9
Acetic AnhydrideReagent300 mLStandard Supplier108-24-7
Concentrated Hydrochloric AcidACS300 mLStandard Supplier7647-01-0
Sodium Carbonate (anhydrous)ACSAs neededStandard Supplier497-19-8
Sodium BicarbonateACSAs neededStandard Supplier144-55-8
Dichloromethane (DCM)ACSAs neededStandard Supplier75-09-2
Ethyl Acetate (EtOAc)ACSAs neededStandard Supplier141-78-6
HexanesACSAs neededStandard Supplier110-54-3
Magnesium Sulfate (anhydrous)ACSAs neededStandard Supplier7487-88-9
Step 1: Synthesis of 2,6-Lutidine N-oxide
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Reaction Mixture: Charge the flask with 2,6-lutidine (107.16 g, 1.0 mol) and glacial acetic acid (400 mL). Begin stirring to ensure homogeneity.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (113 mL, ~1.1 mol) dropwise via the addition funnel over 60-90 minutes. Caution: The reaction is exothermic. Maintain the internal temperature between 60-70 °C using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the mixture to 75-80 °C and maintain for 5-7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by vacuum distillation to yield 2,6-lutidine N-oxide as a crystalline solid upon cooling.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide

CRITICAL SAFETY NOTE: This step involves highly corrosive and oxidizing acids and generates a potentially energetic nitro-aromatic compound. Operate with extreme caution behind a blast shield.

  • Nitrating Mixture Preparation: In a separate flask cooled in an ice/salt bath (<-10 °C), slowly and carefully add concentrated sulfuric acid (250 mL) to fuming nitric acid (150 mL) with vigorous stirring.

  • Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a low-temperature thermometer, and an addition funnel.

  • Reaction: Add the 2,6-lutidine N-oxide (from Step 1, ~1.0 mol) to the flask. Cool the flask to 0 °C.

  • Reagent Addition: Add the pre-prepared nitrating mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This addition may take 2-3 hours.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 85-90 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then very carefully pour it onto a large volume of crushed ice (~2 kg) with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution by adding solid sodium carbonate in portions until the pH is ~7-8. Caution: This will cause significant CO₂ evolution. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2,6-dimethyl-4-nitropyridine N-oxide can be recrystallized from ethanol/water if necessary.

Step 3: Synthesis of 2-Acetoxymethyl-6-methyl-4-nitropyridine
  • Setup: Equip a 1 L flask with a mechanical stirrer and reflux condenser (with a drying tube).

  • Reaction: Suspend the 2,6-dimethyl-4-nitropyridine N-oxide (from Step 2, ~0.8 mol assuming some loss) in acetic anhydride (300 mL).

  • Reaction: Heat the mixture to reflux (approx. 135-140 °C) for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 4: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol
  • Setup: In a 1 L round-bottom flask with a magnetic stirrer and reflux condenser, dissolve the 2-acetoxymethyl-6-methyl-4-nitropyridine (from Step 3) in a mixture of methanol (200 mL) and concentrated hydrochloric acid (300 mL).

  • Reaction: Heat the solution to reflux for 3-5 hours. Monitor the hydrolysis by TLC.

  • Work-up: Cool the reaction mixture. Remove the methanol under reduced pressure.

  • Neutralization: Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification & Isolation: Filter and concentrate the organic solution under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure (6-methyl-4-nitropyridin-2-yl)methanol.

Process Safety and Hazard Management

Handling nitropyridine derivatives and the reagents for their synthesis requires strict adherence to safety protocols.[3][4][5][6][7]

  • Nitration Hazards: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Always add the nitrating mixture slowly with efficient cooling and stirring. Nitrated organic compounds are often energetic and can be explosive; handle with care and avoid friction, shock, or excessive heat.[7]

  • Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, and concentrated hydrochloric acid are extremely corrosive.[5][6] Handle them in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3][4]

  • Quenching Procedures: Quenching strong acids and acetic anhydride on ice is highly exothermic and generates fumes. Perform these operations slowly and with vigorous stirring in a large, open container within a fume hood.

  • Waste Disposal: All chemical waste, particularly acidic and organic waste containing nitro compounds, must be disposed of according to institutional and local environmental regulations.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low yield of N-oxide Incomplete reaction. Degradation of H₂O₂.Increase reaction time or temperature slightly. Use fresh, properly stored hydrogen peroxide.
Step 2: Formation of dinitro byproducts Reaction temperature too high during nitration.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture.
Step 2: Incomplete precipitation during work-up pH is not neutral. Product has some water solubility.Adjust pH carefully to 7-8. Cool the solution in an ice bath to maximize precipitation before filtering.
Step 3: Dark, tarry reaction mixture Overheating during the Boekelheide rearrangement.Ensure the reflux temperature does not significantly exceed 140 °C. Consider a slightly lower temperature for a longer reaction time.
Step 4: Incomplete hydrolysis Insufficient acid catalyst or reaction time.Ensure the correct amount of HCl is used. Extend the reflux time and monitor by TLC.

Conclusion

The multi-step synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol from 2,6-lutidine is a robust and scalable process. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, this valuable building block can be produced in high purity and good overall yield. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers and process chemists in drug development and fine chemical synthesis.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Google Patents. US20220042055A1 - Method of reducing aromatic nitro compounds.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • YouTube. NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. Available at: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Available at: [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Available at: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Thieme Connect. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • Alfa Aesar. Material Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • RSC Publishing. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Available at: [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Available at: [Link]

  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. Available at: [Link]

  • ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. Available at: [Link]

  • Wikipedia. 2,6-Lutidine. Available at: [Link]

  • Google Patents. CN1317268C - The preparation method of 2,6-lutidine.
  • ACS Publications. Rearrangement of Nitropyridylidenemalonate 1-Oxides. A Novel Method for the Synthesis of Aminopyridine Derivatives. Available at: [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • RSC Publishing. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Available at: [Link]

  • PubChem. 2,6-Lutidine, 4-nitro-, 1-oxide. Available at: [Link]

  • Springer. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

  • Chemsrc. CAS#:30235-16-6 | 6-Methyl-4-nitropyridine-2-carboxylic acid. Available at: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Available at: [Link]

  • MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]

  • NIST WebBook. 2,6-Lutidine-N-oxide. Available at: [Link]

  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • Google Patents. US5945537A - Nitration of pyridine-2, 6-diamines.
  • PubChem. (4-Nitropyridin-2-yl)methanol. Available at: [Link]

  • PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available at: [Link]

  • ChemRxiv. Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α'-(pyridin-2-yl) Malonates Derivatives towards 4H-Dihydroquinolizine. Available at: [Link]

  • PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available at: [Link]

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

  • ResearchGate. Scheme 19: Reduction of PO4 to PM5 and Boekelheide rearrangements of.... Available at: [Link]

Sources

Application Notes & Protocols for the Safe Handling and Use of (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Introduction

(6-Methyl-4-nitropyridin-2-yl)methanol is a heterocyclic compound incorporating a pyridine ring, a nitro group, a methyl group, and a hydroxymethyl functional group. The presence of the nitroaromatic moiety is of particular interest in medicinal chemistry and drug development, as this class of compounds is known for a wide range of biological activities. The methyl group can also significantly influence pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect in drug design[1]. Pyridinyl methanol derivatives, in general, are explored as scaffolds for various therapeutic targets[2].

Given its potential role as a key intermediate or a final active pharmaceutical ingredient (API), researchers, scientists, and drug development professionals must handle (6-Methyl-4-nitropyridin-2-yl)methanol with a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is not extensively published, its structure as a nitroaromatic compound necessitates stringent safety protocols. Aromatic nitro compounds are a class of chemicals known for their potential toxicity, including the ability to cause methemoglobinemia, which leads to cyanosis (a blue or ashen-grey appearance of the skin) and anemia with chronic exposure[3]. They can also be readily absorbed through the skin[3].

This document provides a detailed guide to the safe handling, storage, and disposal of (6-Methyl-4-nitropyridin-2-yl)methanol, drawing upon established safety principles for nitroaromatic compounds and data from structurally similar molecules. The protocols herein are designed to empower researchers to work safely and effectively, minimizing risk to both personnel and the environment.

Section 1: Compound Identification and Physicochemical Properties

A clear identification of the material is the first step in any safety protocol. The known properties of (6-Methyl-4-nitropyridin-2-yl)methanol are summarized below.

PropertyValueSource
IUPAC Name (6-Methyl-4-nitropyridin-2-yl)methanolInferred
CAS Number 90151-17-0[4]
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [5]
Appearance Solid (presumed, based on related compounds)N/A

Section 2: Hazard Identification and Toxicological Profile

No specific toxicological study for (6-Methyl-4-nitropyridin-2-yl)methanol has been identified. Therefore, a conservative approach based on the known hazards of the nitroaromatic class is mandatory. The toxicity of nitroaromatic compounds is influenced by factors such as the number of nitro groups and their electrophilicity[6][7].

Primary Health Hazards:

  • Acute Toxicity: The most prominent acute health hazard of aromatic nitro compounds is cyanosis, resulting from methemoglobinemia[3]. Symptoms of overexposure can be insidious and may include headache, fatigue, nausea, and vertigo even before the classic blue skin color appears[3].

  • Dermal Absorption: Fat-soluble nitroaromatic compounds can be rapidly absorbed through intact skin, making dermal contact a significant route of exposure[3].

  • Eye Irritation: Based on data for similar pyridine derivatives, this compound is expected to cause serious eye irritation[8][9].

  • Skin Irritation: Expected to cause skin irritation upon contact[8][9]. Some dinitro compounds are known to cause sensitivity dermatitis[3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[8].

  • Chronic Toxicity: Long-term exposure to aromatic nitro compounds is associated with anemia[3]. Some nitroaromatics are also considered potential carcinogens[10][11].

Chemical Reactivity Hazards:

  • Thermal Decomposition: Aromatic nitro compounds can decompose spontaneously and violently upon heating[3].

  • Incompatibility: Avoid contact with strong reducing agents, strong oxidizing agents, and strong bases. Heating under alkaline conditions can be particularly hazardous and may form shock-sensitive salts[3].

Hazard Classification (Predicted)GHS PictogramPrecautionary Statement Codes (Example)
Acute Toxicity (Oral, Dermal, Inhalation)💀P260, P264, P270, P280
Skin Corrosion/IrritationP302+P352, P332+P317
Serious Eye Damage/Eye IrritationP305+P351+P338
Specific Target Organ ToxicityP261, P271

This table is predictive and based on the hazard profiles of similar compounds like nitropyridines and other nitroaromatics[8][12][13].

Section 3: Standard Operating Protocol: Safe Handling

All handling of (6-Methyl-4-nitropyridin-2-yl)methanol, especially in its solid, powdered form, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Protocol for Weighing and Transferring Solid Compound:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, receiving flask, solvent, etc.) inside the hood.

  • Don PPE: Wear the appropriate PPE as detailed in Section 4. This includes double nitrile gloves, a lab coat, and chemical splash goggles.

  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use a tared weigh boat or paper. Handle the container and spatula carefully to avoid generating airborne dust.

  • Transfer: Gently tap the spatula to transfer the solid into the receiving vessel. If dissolving, add the solvent to the solid slowly to prevent splashing or aerosolization.

  • Post-Handling: Once the transfer is complete, promptly and securely cap the stock container.

  • Decontamination: Clean the spatula and any contaminated surfaces immediately. Dispose of the weigh boat and any contaminated consumables in the designated solid hazardous waste container.

  • Hand Washing: After the procedure is complete and PPE is removed, thoroughly wash hands with soap and water[9][14].

Section 4: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear double-layered chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

  • Eye and Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[12]. A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing fully covers the skin. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Work in a fume hood should be sufficient for handling small quantities. If a fume hood is not available or if there is a risk of generating significant dust, a full-face respirator with appropriate cartridges for organic vapors and particulates must be used[12].

Section 5: Storage and Stability

Improper storage is a common source of laboratory incidents. Adherence to these protocols is critical for safety and for maintaining the chemical integrity of the compound.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area[12][13][15]. The storage location should be a designated cabinet for toxic and reactive chemicals.

  • Incompatible Materials: Store away from strong oxidizing agents, strong reducing agents, strong bases, and sources of heat or ignition[3][16].

  • Product Integrity: The finished product should be thoroughly washed and neutralized after synthesis to avoid metallic corrosion and spontaneous decomposition[3].

Section 6: Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate harm[14]. All personnel must be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Personnel Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[17][18]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9][13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[12][18].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[19][20].

Spill Response Protocol:

This workflow outlines the procedure for responding to a minor spill of (6-Methyl-4-nitropyridin-2-yl)methanol. For large spills, evacuate the area and contact institutional emergency response personnel.

Caption: Emergency Spill Response Workflow for (6-Methyl-4-nitropyridin-2-yl)methanol.

Section 7: Decontamination and Waste Disposal

All waste containing (6-Methyl-4-nitropyridin-2-yl)methanol must be treated as hazardous.

  • Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., methanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste. Following the solvent rinse, wash equipment thoroughly with soap and water.

  • Waste Disposal:

    • Solid Waste: Unused compound, spill cleanup materials, and contaminated consumables (gloves, weigh paper) must be placed in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing the compound and solvent rinses must be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams[16].

    • Disposal Method: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations[12][13]. Chemical reduction processes may be an option for bulk disposal but must be carefully controlled to avoid overheating[3].

Conclusion

(6-Methyl-4-nitropyridin-2-yl)methanol is a valuable compound for research and development but must be handled with care due to the known hazards of the nitroaromatic chemical class. The fundamental principles of safety—understanding the hazards, using engineering controls, wearing appropriate PPE, and being prepared for emergencies—are paramount. By adhering to the protocols outlined in this guide, researchers can mitigate the risks and work confidently and safely with this compound.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2017). Semantic Scholar. [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Puzyn, T., et al. (2006). Structure-toxicity Relationships of Nitroaromatic Compounds. PubMed - NIH. [Link]

  • Liu, R., et al. (2017). Toward the Toxicology of Some Nitro-Compounds. Isaac Scientific Publishing. [Link]

  • Puzyn, T., et al. (2006). Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]

  • (4-Nitropyridin-2-yl)methanol. PubChem. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Process for separating nitroaromatic compounds from spent nitric acid.
  • (6-Methyl-4-nitropyridin-2-yl)methanol CAS 90151-17-0. Huayuan Network. [Link]

  • 6-Methyl-2-pyridylmethanol. PubChem. [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research - AACR Journals. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Swanson, D. M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • NITROGLYCERIN TRANSDERMAL SYSTEM. First Veterinary Supply. [Link]

  • Methanol - Safety Data Sheet. Methanex Corporation. [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]

  • de L. K. M. D. F. Santos, R., & de C. da S. F. de A. Lima, M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Methyl 6-methyl-4-nitropyridine-2-carboxylate. PubChemLite. [Link]

  • methyl-6-methyinicotinate Route of Synthesis. Unknown Source. [Link]

  • Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. Academia.edu. [Link]

  • Nitroglycerin Transdermal Patch. MedlinePlus Drug Information. [Link]

  • Nitroglycerin (oral route, sublingual route). Mayo Clinic. [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this multi-step synthesis. Our goal is to equip you with the insights needed to identify, prevent, and resolve common side reactions and challenges.

Overview of the Synthetic Pathway

The most common and reliable route to (6-Methyl-4-nitropyridin-2-yl)methanol begins with 2,6-lutidine. The synthesis involves three key transformations:

  • N-Oxidation: Conversion of 2,6-lutidine to 2,6-lutidine N-oxide.

  • Nitration: Regioselective nitration at the C4 position to yield 4-nitro-2,6-lutidine N-oxide.

  • Boekelheide Rearrangement & Hydrolysis: Functionalization of one methyl group into a hydroxymethyl group via rearrangement with acetic anhydride followed by hydrolysis.[1][2]

Each of these steps presents unique challenges and potential for side-product formation. This guide is structured to address issues at each critical stage.

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Rearrangement & Hydrolysis A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B H₂O₂ / Acetic Acid C 4-Nitro-2,6-lutidine N-oxide B->C HNO₃ / H₂SO₄ D (6-Methyl-4-nitro-pyridin-2-yl)methanol C->D 1. Ac₂O 2. H₂O/H⁺

Caption: High-level overview of the synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter. The issues are categorized by the synthetic step in which they most likely occur.

Step 1: N-Oxidation of 2,6-Lutidine

Q1: My N-oxidation reaction is sluggish or incomplete. What are the common causes?

A1: Incomplete N-oxidation is typically linked to reagent quality or reaction conditions.

  • Cause 1: Reagent Purity: The most common culprit is "wet" or impure reagents. Pyridine N-oxides are often hygroscopic.[3] Water can interfere with the reaction, particularly when using methods like hydrogen peroxide in acetic acid.

    • Solution: Ensure your 2,6-lutidine is dry. Use a fresh, unopened bottle of hydrogen peroxide (30-35% wt. in H₂O is standard) and glacial acetic acid.

  • Cause 2: Insufficient Temperature/Time: This oxidation is not instantaneous.

    • Solution: Maintain the reaction temperature at the recommended level (typically 70-80 °C) for the prescribed duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting lutidine. A typical mobile phase for monitoring is Ethyl Acetate/Hexane (e.g., 1:1).

Q2: I'm seeing byproducts in my N-oxidation step. What could they be?

A2: While this step is generally clean, improper temperature control can lead to minor side products. Extremely high temperatures can cause decomposition. Using stronger, less controlled oxidizing agents than the standard H₂O₂/AcOH, such as peracetic acid, can sometimes lead to ring-opening or other undesired oxidations, though this is less common for simple lutidine.[4]

Step 2: Nitration of 2,6-Lutidine N-oxide

Q3: My nitration is giving me a mixture of isomers or dinitrated products. How can I improve selectivity?

A3: The N-oxide group is strongly activating and directs electrophiles to the C4 (para) and C2/C6 (ortho) positions. Since the C2 and C6 positions are sterically hindered by the methyl groups, nitration is highly favored at the C4 position. If you are observing other products, consider the following:

  • Cause 1: Excessive Temperature: The regioselectivity of nitration is highly dependent on temperature. Higher temperatures provide enough energy to overcome the activation barrier for nitration at less-favored positions.

    • Solution: Strictly control the reaction temperature, typically keeping it below 10 °C during the addition of the nitrating mixture (HNO₃/H₂SO₄). Use an ice/salt bath for cooling.

  • Cause 2: Incorrect Stoichiometry: Using a large excess of the nitrating agent can lead to the formation of dinitrated species, although this is generally difficult on this substrate.

    • Solution: Use a modest excess (typically 1.1 to 1.2 equivalents) of nitric acid.

Q4: The yield of my nitration is very low, and I'm recovering mostly starting material.

A4: This indicates that the nitration conditions are not effective.

  • Cause: Insufficiently Strong Nitrating Agent: The combination of fuming nitric acid and concentrated sulfuric acid is crucial. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Solution: Ensure you are using concentrated (>95%) sulfuric acid and fuming (>90%) nitric acid. The order of addition is also critical: always add the nitric acid to the sulfuric acid slowly and with cooling, then add this mixture to your substrate solution.

Step 3: Boekelheide Rearrangement and Hydrolysis

This step is the most complex and prone to side-product formation. The reaction proceeds via acylation of the N-oxide oxygen, followed by a[2][2]-sigmatropic rearrangement to form an intermediate acetate ester, which is then hydrolyzed to the final alcohol.[2][5]

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions A 4-Nitro-2,6-lutidine N-oxide B O-acetylated intermediate A->B Ac₂O G Deoxygenation (Loss of N-oxide) A->G Reducing Impurities or High Temp C 2-(Acetoxymethyl)-6-methyl- 4-nitropyridine B->C [3,3]-Sigmatropic Rearrangement F Formation of N-(2-pyridyl)-2-pyridone B->F Intermolecular Attack D (6-Methyl-4-nitropyridin-2-yl) methanol C->D Hydrolysis E Over-oxidation to Aldehyde/Carboxylic Acid C->E Contaminating Oxidants

Caption: Key side reactions during the Boekelheide rearrangement step.

Q5: My final product contains significant amounts of the corresponding aldehyde and carboxylic acid. Why is this happening?

A5: This is a classic over-oxidation problem. The desired product is a primary alcohol, which can be readily oxidized first to an aldehyde and then to a carboxylic acid.

  • Cause: While the Boekelheide rearrangement itself is not an oxidation, subsequent work-up or purification conditions might be oxidative. More likely, the side reaction occurs if the deoxygenation of the N-oxide (a separate synthetic strategy not discussed here) is attempted with strong, non-selective oxidizing agents. For the Boekelheide route, ensure that no residual oxidizing agents from previous steps are carried over.

    • Solution:

      • Purification: Ensure the starting 4-nitro-2,6-lutidine N-oxide is free of any residual nitrating agents.

      • Inert Atmosphere: Conduct the rearrangement and subsequent hydrolysis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if trace metal catalysts are present.

      • Controlled Work-up: Use mild conditions for hydrolysis (e.g., aqueous HCl or H₂SO₄) and avoid excessive heat.

Q6: I am isolating a significant amount of a byproduct identified as N-(2-pyridyl)-2-pyridone or similar dimeric structures. What is the source?

A6: This side product arises from an alternative reaction pathway of the O-acetylated intermediate. Instead of the desired intramolecular rearrangement, an intermolecular nucleophilic attack can occur between two molecules of the activated pyridine N-oxide.[6]

  • Cause: This pathway is favored under highly concentrated conditions or at elevated temperatures where molecular collisions are more frequent.

    • Solution:

      • Control Concentration: Run the reaction at the recommended dilution. Do not try to accelerate the reaction by using significantly less solvent.

      • Temperature Management: Adhere strictly to the optimal temperature profile. The rearrangement often requires heating (e.g., in refluxing acetic anhydride), but excessive temperatures can promote intermolecular side reactions.

Q7: My reaction seems to stall after the rearrangement, and I'm isolating the acetate ester intermediate instead of the alcohol.

A7: This indicates incomplete hydrolysis.

  • Cause: The hydrolysis of the acetate ester requires sufficiently acidic conditions and enough water.

    • Solution: After the rearrangement in acetic anhydride is complete (monitored by TLC), ensure you add a sufficient volume of aqueous acid (e.g., 2-4 M HCl) and allow enough time at an appropriate temperature (can range from room temperature to gentle heating) for the hydrolysis to go to completion. Monitor this second step by TLC as well; the alcohol product will be more polar than the acetate ester.

Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 4-Nitro-2,6-lutidine N-oxide
  • N-Oxidation: To a flask charged with 2,6-lutidine (1.0 eq), add glacial acetic acid. Cool the mixture in an ice bath and slowly add 35% hydrogen peroxide (1.5 eq). Allow the mixture to warm to room temperature and then heat to 70-75 °C for 18-24 hours. Monitor by TLC (50% EtOAc/Hexane). After completion, cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide.

  • Nitration: Cool concentrated sulfuric acid (~3 eq) to 0 °C. Slowly add the 2,6-lutidine N-oxide (1.0 eq). In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (~1.2 eq) to concentrated sulfuric acid (~2 eq) at 0 °C. Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C. Stir at this temperature for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling vigorously. The product will precipitate. Filter the solid, wash with cold water, and dry to yield 4-nitro-2,6-lutidine N-oxide.

Protocol 2: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol
  • Rearrangement: Suspend 4-nitro-2,6-lutidine N-oxide (1.0 eq) in acetic anhydride (5-10 volumes). Heat the mixture to reflux (approx. 140 °C) for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the starting material and formation of a less polar spot (the acetate ester).

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add the mixture to a beaker of crushed ice to quench the excess acetic anhydride. Add 4 M HCl and stir at 50-60 °C for 2-3 hours until the hydrolysis is complete (monitor by TLC). Cool the solution and neutralize with solid sodium bicarbonate or a saturated aqueous solution. Extract the product with ethyl acetate, dry the organic layers over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterN-OxidationNitrationRearrangement/Hydrolysis
Key Reagents H₂O₂, Acetic AcidHNO₃, H₂SO₄Acetic Anhydride, HCl
Temperature 70-75 °C0-10 °C140 °C (Reflux), then 50-60 °C
Critical Control Reagent purity, timeStrict temperature controlAnhydrous conditions for step 1
TLC Mobile Phase 50% EtOAc/Hexane50% EtOAc/Hexane30% EtOAc/Hexane

Analytical Characterization

  • TLC: Use silica gel plates with a fluorescent indicator (254 nm). Visualize spots under UV light. Staining with potassium permanganate can also be effective for visualizing the alcohol product.

  • ¹H NMR: The final product should show a characteristic singlet for the methylene protons (-CH₂OH) around 4.7 ppm, a singlet for the methyl group (-CH₃) around 2.6 ppm, and two singlets for the aromatic protons on the pyridine ring.

  • Mass Spec: ESI-MS should show the correct molecular ion peak corresponding to the product's mass.

References

  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Available at: [Link]

  • Universidade NOVA de Lisboa. (2009). Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2. Available at: [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Available at: [Link]

  • Organic Chemistry Portal. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Available at: [Link]

  • ResearchGate. (2025). Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2 | Request PDF. Available at: [Link]

  • Journal of the South African Chemical Institute. (1965). THE REACTION OF PYRIDINE-I-OXIDE WITH ACETIC ANHYDRIDE. Available at: [Link]

  • Reddit. (2025). How to dry pyridine N-oxide obtained commerically. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]

Sources

Common impurities in (6-Methyl-4-nitropyridin-2-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Troubleshooting Guide: Impurity Profile & Remediation for (6-Methyl-4-nitropyridin-2-yl)methanol

Introduction

This technical guide addresses the purity challenges associated with (6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 163523-66-8 / Analogues). Due to the electron-deficient nature of the 4-nitropyridine core, this scaffold is highly susceptible to nucleophilic attack and redox instability. This guide moves beyond standard protocols to explain the causality of impurity formation and provides self-validating purification strategies.

Module 1: Diagnostic Triage & Identification

Q1: My HPLC shows a persistent impurity eluting just after the main peak. What is it? A: If you synthesized this via the Boekelheide rearrangement (the most common route from 2,6-dimethyl-4-nitropyridine N-oxide), this is likely the unhydrolyzed acetate intermediate , (6-Methyl-4-nitropyridin-2-yl)methyl acetate.

  • Diagnostic: Check 1H NMR. Look for a singlet integrating to 3H around 2.1-2.2 ppm (acetyl methyl).

  • Cause: Incomplete hydrolysis of the ester formed during the rearrangement step.

  • Remediation: Do not discard. Resubmit the crude material to hydrolysis conditions (see Module 2).

Q2: The product has a yellow/orange tint, but after workup, it turned dark brown/black. Why? A: This indicates the formation of azo- or hydrazo-dimers , or polymerization initiated by the reduction of the nitro group.

  • Mechanism: The 4-nitro group on a pyridine ring is easily reduced to a 4-amino group or coupled to form azo species (4,4'-azopyridine derivatives) if exposed to reducing metals (Fe, Zn, Sn) or harsh basic conditions during workup.

  • Prevention: Avoid metal-based reducing agents for other steps if the nitro group must be preserved. Use mild, oxidizing workups if trace reduction is suspected.

Q3: I see a new peak in the aromatic region of the NMR, and the Nitro group signals are missing. A: You likely have 4-methoxy-6-methyl-2-hydroxymethylpyridine (or the corresponding alkoxy derivative).

  • Root Cause: Nucleophilic Aromatic Substitution (

    
    ).  The 4-position of pyridine activated by a nitro group is extremely electrophilic. If you used NaOH/MeOH  or NaOMe/MeOH  to hydrolyze the acetate intermediate, the methoxide ion displaced the nitro group.
    
  • Validation: Check for a sharp singlet (3H) around 3.8-4.0 ppm (methoxy group) and the loss of the characteristic downfield shift of protons ortho to the nitro group.

Module 2: Synthesis-Related Impurities (Root Cause Analysis)

This diagram illustrates the Boekelheide Rearrangement pathway and where specific impurities enter the system.

SynthesisPath SM 2,6-Dimethyl-4- nitropyridine NOx N-Oxide Intermediate SM->NOx Oxidation (mCPBA/H2O2) Rearrange Acetate Intermediate NOx->Rearrange Ac2O (Boekelheide) Imp1 Impurity A: Unreacted N-Oxide NOx->Imp1 Incomplete Conv. Product (6-Methyl-4-nitro pyridin-2-yl)methanol Rearrange->Product Hydrolysis (Acid/Base) Imp2 Impurity B: Bis-Acetate (Over-reaction) Rearrange->Imp2 Reaction at C6-Methyl Imp3 Impurity C: 4-Alkoxy Derivative (SNAr Side Reaction) Rearrange->Imp3 Base Hydrolysis (NaOH/MeOH)

Figure 1: Impurity genesis during the Boekelheide Rearrangement. Note the critical branch point at the hydrolysis step where


 can occur.

Q4: How do I prevent the formation of the bis-hydroxymethyl impurity? A: The "bis" impurity (reaction at both the 2- and 6-methyl groups) arises from lack of selectivity during the anhydride addition.

  • Protocol Adjustment:

    • Temperature Control: Run the rearrangement (reaction with acetic anhydride) at the lowest effective temperature (start at 40-50°C and ramp slowly).

    • Stoichiometry: Use a slight deficit or exact equivalent of the anhydride, rather than a large excess, if selectivity is poor.

    • Stopping Criteria: Monitor by TLC/HPLC and quench the reaction before the mono-acetate is fully consumed if the bis-product starts appearing. It is easier to separate starting material than the bis-impurity.

Q5: What is the safest hydrolysis method to preserve the Nitro group? A: Avoid strong nucleophiles (like hydroxide or alkoxides).

  • Recommended: Acidic hydrolysis.[1] Reflux the acetate intermediate in 2N HCl or 10% H2SO4 . The nitro group is stable to acid, whereas it is labile to base.

  • Alternative: If acid sensitive, use K2CO3 in Methanol at room temperature. Monitor strictly. Do not heat with base.

Module 3: Purification & Remediation Protocols

Q6: The crude product is a sticky oil. How do I get a solid? A: Pyridyl carbinols often oil out due to hydrogen bonding.

  • Trituration Protocol:

    • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

    • Add Hexane or Diisopropyl Ether dropwise until cloudy.

    • Scratch the flask walls with a glass rod or add a seed crystal.

    • Cool to -20°C overnight.

  • Note: If it remains an oil, it may contain significant solvent residues or the N-oxide impurity, which is highly hygroscopic.

Q7: Suggest a Column Chromatography method for separating the alcohol from the N-oxide. A: The N-oxide is much more polar than the alcohol.

  • Stationary Phase: Silica Gel (neutralized with 1% Et3N if the compound is acid-sensitive, though 4-nitro compounds are usually fine on standard silica).

  • Mobile Phase:

    • Gradient: Start with 100% DCM

      
       5% MeOH/DCM.
      
    • Elution Order:

      • Starting Material (2,6-dimethyl-4-nitropyridine) - Fastest

      • Acetate Intermediate (if present)

      • Target Product

      • N-Oxide Impurity - Slowest (requires high MeOH)

Q8: Can I use recrystallization to remove the "over-oxidized" carboxylic acid impurity? A: Yes.

  • Logic: The carboxylic acid (6-methyl-4-nitropicolinic acid) will be soluble in basic aqueous washes but less soluble in non-polar organic solvents compared to the alcohol.

  • Protocol:

    • Dissolve crude in Ethyl Acetate .

    • Wash with Saturated NaHCO3 (removes acids).

    • Dry organic layer (Na2SO4) and concentrate.

    • Recrystallize from Ethanol/Water or Toluene .

Module 4: Quantitative Data & Specifications

Table 1: Key Impurity Signatures (1H NMR in CDCl3)

CompoundKey FeatureChemical Shift (

)
Multiplicity
Target Product Hydroxymethyl (-CH 2OH)4.7 - 4.8 Singlet (2H)
Acetate Impurity Acetyl Methyl (-COCH 3)2.1 - 2.2 Singlet (3H)
Methoxy Impurity Methoxy (-OCH 3)3.9 - 4.0 Singlet (3H)
Starting Material Methyl groups (C2/C6)2.6 - 2.7 Singlet (6H)
N-Oxide Ring Protons (C3/C5)8.0 - 8.2 Downfield shift vs SM

Module 5: Decision Tree for Purification

Use this logic flow to determine the best purification step based on your crude analysis.

PurificationTree Start Analyze Crude (TLC / HPLC / NMR) CheckAc Is Acetate Peak (2.1 ppm) present? Start->CheckAc Hydrolysis Perform Acid Hydrolysis (2N HCl, Reflux) CheckAc->Hydrolysis Yes CheckPolar Is highly polar spot (N-oxide) present? CheckAc->CheckPolar No Hydrolysis->CheckPolar Column Column Chromatography DCM -> 5% MeOH/DCM CheckPolar->Column Yes (High Load) CheckAcid Is Acid Impurity present? CheckPolar->CheckAcid No / Trace Final Pure Product Column->Final Wash Wash with sat. NaHCO3 CheckAcid->Wash Yes Recryst Recrystallize (EtOAc / Hexane) CheckAcid->Recryst No Wash->Recryst Recryst->Final

Figure 2: Purification Logic Flow. Blue nodes indicate analysis, Yellow nodes indicate decision points, Green/Red nodes indicate actions.

References

  • Boekelheide, V.; Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Katritzky, A. R.; Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides". Academic Press. (Foundational text on N-oxide reactivity and Boekelheide mechanisms).
  • Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent". Synthetic Communications, 25(5), 629–633. Link

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, Vol 2. (Details on Nucleophilic substitution of 4-nitropyridines).

Sources

Troubleshooting guide for the synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we have curated this resource to combine established chemical principles with practical, field-proven insights to support your experimental success.

Synthetic Overview

The synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The most common and logical synthetic route commences with the readily available starting material, 2,6-lutidine. The overall transformation involves four key steps:

  • N-Oxidation: Activation of the pyridine ring through the formation of 2,6-lutidine-N-oxide.

  • Nitration: Regioselective introduction of a nitro group at the C-4 position of the pyridine ring.

  • Selective Oxidation: Conversion of one of the methyl groups to a carboxylic acid.

  • Chemoselective Reduction: Reduction of the carboxylic acid to the corresponding alcohol without affecting the nitro group.

This guide will provide a detailed breakdown of each step, including comprehensive experimental protocols, troubleshooting FAQs, and the underlying chemical principles.

Step 1: N-Oxidation of 2,6-Lutidine

The initial step in this synthesis is the N-oxidation of 2,6-lutidine. The introduction of the N-oxide functionality is crucial as it activates the pyridine ring, facilitating the subsequent electrophilic nitration at the 4-position[1].

Experimental Protocol: Synthesis of 2,6-Lutidine-N-oxide

Materials:

  • 2,6-Lutidine

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-lutidine (1 equivalent) and glacial acetic acid (5-10 equivalents).

  • To this solution, slowly add 30% hydrogen peroxide (1.5-2 equivalents) portion-wise, ensuring the temperature does not exceed 70-80°C.

  • After the addition is complete, heat the reaction mixture at 70-80°C for 24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine-N-oxide as a solid.

Troubleshooting & FAQs: N-Oxidation

Q1: My reaction is not going to completion, even after 24 hours. What could be the issue?

A1: Incomplete conversion can be due to several factors. Firstly, ensure the quality of your hydrogen peroxide. Older solutions may have a lower concentration. Secondly, the reaction temperature is critical. A temperature below 70°C may lead to a sluggish reaction. Finally, ensure that an adequate excess of acetic acid is used, as it acts as both a solvent and a catalyst.

Q2: I am observing the formation of side products. What are they and how can I avoid them?

A2: A common side product can be the over-oxidation of the methyl groups, although this is less likely under these conditions compared to stronger oxidants. To minimize side reactions, maintain the temperature strictly within the recommended range and avoid a large excess of hydrogen peroxide.

Q3: How do I confirm the formation of the N-oxide?

A3: The formation of the N-oxide can be confirmed by various analytical techniques. A distinct shift in the proton and carbon signals in NMR spectroscopy is a clear indicator. For example, in the ¹H NMR spectrum of 2,6-lutidine-N-oxide, the methyl protons appear as a singlet around δ 2.55 ppm in CDCl₃[2][3]. The aromatic protons will also show a characteristic shift compared to the starting material[2][3]. IR spectroscopy will show a characteristic N-O stretching band.

Step 2: Nitration of 2,6-Lutidine-N-oxide

With the pyridine ring activated by the N-oxide, the next step is the regioselective nitration at the C-4 position. The N-oxide group directs the electrophilic substitution to this position[1].

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-nitropyridine-N-oxide

Materials:

  • 2,6-Lutidine-N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium carbonate

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, carefully add 2,6-lutidine-N-oxide (1 equivalent) to an excess of cold (0-5°C) concentrated sulfuric acid.

  • Slowly add fuming nitric acid (1.5-2 equivalents) dropwise to the mixture, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until a yellow precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2,6-dimethyl-4-nitropyridine-N-oxide. The product can be further purified by recrystallization from ethanol or acetone[1].

Troubleshooting & FAQs: Nitration

Q1: The reaction is very exothermic and difficult to control. How can I manage this?

A1: The nitration of aromatic compounds is often highly exothermic. It is crucial to add the nitric acid slowly and maintain a low temperature during the addition. Using a dropping funnel and an ice-salt bath for cooling is highly recommended. Ensure efficient stirring to dissipate heat.

Q2: I am getting a mixture of nitrated products. How can I improve the regioselectivity?

A2: The N-oxide group strongly directs nitration to the 4-position. If you are observing other isomers, it could be due to excessively high reaction temperatures. Maintaining the temperature below 100°C is critical for regioselectivity. Also, ensure the starting material is fully dissolved in the sulfuric acid before adding the nitric acid.

Q3: How can I be sure I have formed the desired 2,6-dimethyl-4-nitropyridine-N-oxide?

A3: Characterization is key. The product should be a yellow solid. ¹H NMR spectroscopy is a powerful tool for confirming the structure. You should observe a singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons. Theoretical calculations and experimental data for 2,6-dimethyl-4-nitropyridine N-oxide can be used for comparison[4][5].

Step 3: Selective Oxidation of a Methyl Group

This is a challenging step that requires the selective oxidation of one of the two methyl groups to a carboxylic acid. The presence of the nitro group and the N-oxide can influence the reactivity of the methyl groups.

Experimental Protocol: Synthesis of 6-Methyl-4-nitropyridine-2-carboxylic acid

Materials:

  • 2,6-Dimethyl-4-nitropyridine-N-oxide

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, suspend 2,6-dimethyl-4-nitropyridine-N-oxide (1 equivalent) in water.

  • Heat the suspension to 80-90°C and add a solution of potassium permanganate (2-3 equivalents) in water dropwise over several hours.

  • Maintain the temperature and stir vigorously during the addition. The disappearance of the purple color of the permanganate indicates its consumption.

  • After the addition is complete, continue heating for an additional 1-2 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and carefully acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Filter the solid, wash with a small amount of cold water, and dry to obtain 6-methyl-4-nitropyridine-2-carboxylic acid.

Troubleshooting & FAQs: Selective Oxidation

Q1: The oxidation is incomplete, and I am recovering a significant amount of starting material.

A1: Ensure that a sufficient excess of potassium permanganate is used. The reaction can be slow, so a longer reaction time or a slight increase in temperature (up to 100°C) may be necessary. Vigorous stirring is essential to ensure good contact between the sparingly soluble starting material and the oxidant.

Q2: I am observing the formation of the dicarboxylic acid. How can I improve the selectivity for mono-oxidation?

A2: Achieving selective mono-oxidation can be difficult. The key is to carefully control the stoichiometry of the oxidizing agent. Use a smaller excess of potassium permanganate and monitor the reaction closely by TLC. It is often a balance between achieving good conversion and minimizing the formation of the di-acid. It may be necessary to stop the reaction before full conversion of the starting material to maximize the yield of the desired mono-acid and then separate the products by chromatography.

Q3: The workup is difficult due to the large amount of manganese dioxide.

A3: The filtration of the fine manganese dioxide precipitate can be slow. Using a pad of Celite® in the filter funnel can help to improve the filtration rate. Thoroughly washing the manganese dioxide cake with hot water is crucial to recover all the product.

Step 4: Chemoselective Reduction of the Carboxylic Acid

The final step is the selective reduction of the carboxylic acid to the primary alcohol without reducing the nitro group. This requires a chemoselective reducing agent. Borane complexes are known to be effective for this transformation[6][7][8][9].

Experimental Protocol: Synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol

Materials:

  • 6-Methyl-4-nitropyridine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 6-methyl-4-nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (2-3 equivalents) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford (6-Methyl-4-nitropyridin-2-yl)methanol.

Troubleshooting & FAQs: Chemoselective Reduction

Q1: I am observing the reduction of the nitro group in addition to the carboxylic acid.

A1: Borane reagents are generally chemoselective for carboxylic acids over nitro groups, but over-reduction can occur, especially with prolonged reaction times or at elevated temperatures. Ensure the reaction is carried out at or below room temperature and monitor the progress closely to stop the reaction once the carboxylic acid has been consumed.

Q2: The reaction is not going to completion.

A2: Ensure that anhydrous conditions are maintained throughout the reaction, as borane reacts with water. Use freshly opened or properly stored anhydrous THF and a dry reaction setup. Also, verify the concentration of your borane-THF solution, as it can degrade over time.

Q3: The workup is generating a lot of gas and is difficult to control.

A3: The quenching of excess borane with water is an exothermic reaction that produces hydrogen gas. It is crucial to perform the quench slowly and at a low temperature (0°C) to control the rate of gas evolution.

Data Presentation

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12,6-LutidineH₂O₂, Acetic Acid2,6-Lutidine-N-oxide80-90
22,6-Lutidine-N-oxideFuming HNO₃, H₂SO₄2,6-Dimethyl-4-nitropyridine-N-oxide70-80
32,6-Dimethyl-4-nitropyridine-N-oxideKMnO₄6-Methyl-4-nitropyridine-2-carboxylic acid40-60
46-Methyl-4-nitropyridine-2-carboxylic acidBH₃·THF(6-Methyl-4-nitropyridin-2-yl)methanol70-85

Visualization of Synthetic Workflow

SynthesisWorkflow Start 2,6-Lutidine Step1 N-Oxidation (H₂O₂, AcOH) Start->Step1 Intermediate1 2,6-Lutidine-N-oxide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 2,6-Dimethyl-4- nitropyridine-N-oxide Step2->Intermediate2 Step3 Selective Oxidation (KMnO₄) Intermediate2->Step3 Intermediate3 6-Methyl-4-nitro- pyridine-2-carboxylic acid Step3->Intermediate3 Step4 Chemoselective Reduction (BH₃·THF) Intermediate3->Step4 FinalProduct (6-Methyl-4-nitropyridin-2-yl)methanol Step4->FinalProduct

Caption: Synthetic pathway for (6-Methyl-4-nitropyridin-2-yl)methanol.

References

  • A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(19), e202200889. [Link]

  • The molecular structure of 2,6-dimethyl-4-nitropyridine N-oxide. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). Portal de la Investigación. Retrieved February 14, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]

  • Borane: Reduction of Carboxylic acid, Amides & Nitriles (बोरॉन की अपचयन अभिक्रिया). (2020, July 23). YouTube. Retrieved February 14, 2026, from [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved February 14, 2026, from [Link]

  • How can I perform a controlled oxidation of methyl aromatic groups using SeO2? (2018, January 24). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Purification of (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-PYR-4N-001 Subject: Troubleshooting Isolation & Purification Protocols

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and protein degraders. Its purification presents a unique triad of challenges: amphiphilic solubility (leading to aqueous workup losses), silica interaction (causing peak tailing), and thermal instability of the 4-nitro group.

This guide synthesizes field-proven protocols to navigate these bottlenecks. Our approach prioritizes mild conditions to prevent the displacement of the labile nitro group while ensuring high recovery yields.

Part 1: Extraction & Workup Troubleshooting

User Query: "I reduced the methyl ester precursor using NaBH4, but after aqueous workup, my mass balance is low (<40%). Where is my compound?"

Diagnosis: The product contains a basic pyridine nitrogen, a hydrogen-bond-donating hydroxyl group, and a polar nitro group. This combination creates significant water solubility, especially at neutral or slightly acidic pH. Standard partition coefficients (


) favor the aqueous phase if not modulated.

The Solution: The "Salting-Out" Protocol You must shift the equilibrium by saturating the aqueous phase and controlling pH.

  • Quenching: Quench your borohydride reduction carefully with saturated

    
     or dilute 
    
    
    
    at 0°C.
    • Critical Warning: Do not allow the pH to drop below 4. The pyridine nitrogen will protonate (pyridinium salt), rendering the molecule completely water-soluble.

  • pH Adjustment: Carefully adjust the aqueous layer to pH 7.5 – 8.0 using saturated

    
    . This ensures the pyridine is in its free-base form (neutral).
    
  • Saturation: Add solid

    
     to the aqueous layer until saturation is reached (brine).
    
  • Extraction Solvent: Switch from Diethyl Ether or Hexanes (poor solubility) to Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) . The alcohol co-solvent disrupts hydrogen bonding with water.

  • Repetition: Perform 4-5 extractions. The partition coefficient is likely near 1:1, so multiple passes are required.

Data: Solvent Efficiency Table

Solvent SystemExtraction EfficiencyRisk FactorRecommendation
Diethyl EtherLow (<30%)Peroxides❌ Avoid
Dichloromethane (DCM)Moderate (60%)Emulsions⚠️ Use with caution
EtOAc High (85%) None ✅ Preferred
DCM : iPrOH (9:[1]1)Very High (>95%)Extracts impuritiesUse for difficult cases
Part 2: Chromatography Solutions

User Query: "My compound streaks badly on silica gel, contaminating adjacent fractions. I'm losing resolution."

Diagnosis: Pyridines act as Lewis bases, interacting strongly with the acidic silanol groups (


) on the silica surface. This causes "tailing" or streaking. The 4-nitro group adds polarity, exacerbating the retention.

The Solution: Mobile Phase Modifiers You must "cap" the silanol groups to allow the pyridine to elute cleanly.

Protocol: The Triethylamine (TEA) Pass

  • Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the most active acidic sites.

  • Mobile Phase: Use a gradient of Hexanes : Ethyl Acetate with 1% TEA added to the EtOAc bottle.

    • Start: 10% EtOAc (with TEA)

    • End: 80% EtOAc (with TEA)

  • Alternative (DCM Route): If the compound is insoluble in Hexanes, use DCM : Methanol (98:2 to 90:10) .

    • Note: Methanol is polar enough to reduce streaking, but adding 0.5%

      
       (aqueous ammonia) to the MeOH is superior for peak shape.
      
Part 3: Crystallization & Stability

User Query: "I tried to crystallize from hot ethanol, but it oiled out upon cooling. Also, the solid turned brown after a week."

Diagnosis:

  • Oiling Out: The compound has a low melting point or contains trace solvent impurities that depress the freezing point. Rapid cooling traps these impurities.

  • Browning: 4-Nitropyridines are susceptible to nucleophilic aromatic substitution (

    
    )  at the 4-position or photo-degradation.
    

The Solution: Anti-Solvent Precipitation & Cold Storage

Crystallization Protocol:

  • Dissolve the crude oil in the minimum amount of warm EtOAc (approx. 40°C). Do not boil; 4-nitropyridines are thermally sensitive.

  • Slowly add Heptane (anti-solvent) dropwise until persistent cloudiness appears.

  • Add a "seed" crystal if available, or scratch the glass surface.

  • Cool slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.

Storage Guidelines:

  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Light: Amber vials are required. The nitro group can facilitate photo-redox reactions.

Visual Guide: Purification Logic Flow

The following decision tree illustrates the critical checkpoints for purifying (6-Methyl-4-nitropyridin-2-yl)methanol.

PurificationFlow Start Crude Reaction Mixture (Post-Reduction) Quench Quench: Sat. NH4Cl Temp < 5°C Start->Quench pH_Check Check pH Is pH 7.5 - 8.0? Quench->pH_Check Acidic pH < 7 (Pyridinium Salt Form) pH_Check->Acidic No Extract Extract 4x with EtOAc (Saturate aqueous with NaCl) pH_Check->Extract Yes Adjust_Base Add Sat. NaHCO3 (Do not use NaOH) Acidic->Adjust_Base Adjust_Base->pH_Check TLC_Check TLC Analysis (EtOAc:Hex 1:1) Extract->TLC_Check Streaking Streaking Observed? TLC_Check->Streaking Flash_TEA Flash Chromatography Mobile Phase + 1% TEA Streaking->Flash_TEA Yes Flash_Std Flash Chromatography Standard Gradient Streaking->Flash_Std No Cryst Crystallization EtOAc / Heptane Flash_TEA->Cryst Flash_Std->Cryst Final Pure Product Store -20°C, Amber Vial Cryst->Final

Caption: Decision logic for the isolation of 4-nitropyridine alcohols, prioritizing pH control and chromatographic modifiers.

References
  • Royal Society of Chemistry. (2021). Synthesis of methyl 4-bromo-6-(hydroxymethyl)nicotinate (Supplementary Information). Retrieved from [Link] (Chromatographic conditions for pyridine-methanols).

  • National Institutes of Health (PubChem). (2025). (4-Nitropyridin-2-yl)methanol Compound Summary. Retrieved from [Link] (Physicochemical properties).

  • Organic Syntheses. (2010). Preparation of 3-Nitropropanol (General Nitro-Alcohol Reduction Protocols). Retrieved from [Link].

Disclaimer: The protocols described herein are for research purposes only. Always consult the Safety Data Sheet (SDS) for (6-Methyl-4-nitropyridin-2-yl)methanol before handling. Nitro-substituted pyridines may exhibit energetic properties; handle with care.

Sources

Validation & Comparative

Benchmarking the reactivity of (6-Methyl-4-nitropyridin-2-yl)methanol against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the reactivity of (6-Methyl-4-nitropyridin-2-yl)methanol (herein referred to as MNPM ) against structurally related pyridine scaffolds.[1] MNPM represents a "privileged intermediate" in medicinal chemistry, particularly for kinase inhibitors and P2X3 antagonists, due to its trifunctional nature:

  • C2-Hydroxymethyl: A primary alcohol handle for linking or oxidation.[1]

  • C4-Nitro: A highly labile group activated for Nucleophilic Aromatic Substitution (

    
    ) or reduction.[1]
    
  • C6-Methyl: A steric modulator that blocks the adjacent nitrogen lone pair and prevents specific metabolic degradation pathways.[1]

Key Finding: Unlike standard pyridine methanols, MNPM exhibits a "hyper-electrophilic" C4 position.[1] The nitro group at C4 is significantly more labile than a chlorine atom in the same position, necessitating careful control of nucleophilic conditions during alcohol functionalization to prevent unwanted displacement.

Structural Analysis & Comparator Selection

To objectively benchmark MNPM, we compare it against three specific analogs that isolate its electronic and steric variables.

Compound IDStructure NameKey FeatureRole in Benchmark
MNPM (6-Methyl-4-nitropyridin-2-yl)methanol Target Tri-functional scaffold
Comp-A (Pyridin-2-yl)methanolBaselineStandard reactivity reference
Comp-B (4-Nitropyridin-2-yl)methanolNo MethylIsolates steric effect of C6-Me
Comp-C (4-Chloropyridin-2-yl)methanolCl vs NO2Isolates leaving group ability (

)
Reactivity Landscape Diagram

The following diagram maps the divergent synthetic pathways available to MNPM, highlighting the competition between the alcohol and the nitro group.

ReactivityLandscape cluster_legend Reactivity Key MNPM (6-Methyl-4-nitropyridin-2-yl)methanol (Central Hub) Aldehyde Aldehyde Product (High Electrophilicity) MNPM->Aldehyde Oxidation (MnO2/IBX) Risk: Over-oxidation Amine 4-Amino Derivative (via Reduction) MNPM->Amine Reduction (Fe/NH4Cl) Chemoselective Ether Ether/Ester Linkage (via OH functionalization) MNPM->Ether Alkylation (NaH/R-X) Risk: Self-condensation SubstProduct 4-Substituted Pyridine (via SNAr) MNPM->SubstProduct SNAr (R-NH2) Fast Displacement key1 Green: High Yield Pathway key2 Red: Competitive Side Reaction

Figure 1: Divergent reactivity pathways for MNPM. Note the high susceptibility to


 (Orange node) which competes with standard alcohol functionalization.

Benchmark 1: Nucleophilic Aromatic Substitution ( )[1][4][5]

The most critical reactivity feature of MNPM is the lability of the nitro group. In 4-nitropyridines, the nitro group is an exceptional leaving group, often superior to halides due to the stability of the nitrite anion and the high electrophilicity of the C4 position.

Comparative Lability Index ( )

Estimated relative rates of displacement by morpholine in DMSO at 25°C.[1]

CompoundLeaving Group (C4)Electronic ActivationSteric Hindrance (C6)Predicted

(

)
MNPM -NO2 Very High Moderate (Methyl) 100 (Reference)
Comp-B-NO2Very HighLow (H)~120 (Faster)
Comp-C-ClModerateLow (H)~1-5 (Much Slower)
Comp-A-HNoneLow< 0.001 (Inert)

Analysis: The C6-methyl group in MNPM provides a slight steric shield compared to Comp-B, slightly retarding the approach of bulky nucleophiles.[1] However, compared to the chloro-analog (Comp-C), MNPM is orders of magnitude more reactive.

  • Implication: You cannot use strong alkoxide bases (e.g., NaH, KOtBu) to deprotonate the alcohol without risking displacement of the nitro group or destruction of the ring (Meisenheimer complex formation).

Protocol: Controlled Displacement

Objective: Selective displacement of Nitro group with a primary amine while preserving the alcohol.

  • Solvent: Isopropanol or DMSO (Avoid nucleophilic solvents like MeOH/EtOH if high temp is required).

  • Base: DIPEA (3.0 eq). Avoid inorganic hydroxides.

  • Procedure:

    • Dissolve MNPM (1.0 eq) in Isopropanol (0.2 M).

    • Add Amine Nucleophile (1.1 eq) and DIPEA (3.0 eq).

    • Critical Step: Stir at Room Temperature initially.[1][2] Only heat to 50°C if conversion is <10% after 1 hour. The nitro group is sufficiently labile that high heat often leads to tars.

    • Monitor by TLC (mobile phase: 5% MeOH in DCM). The product will typically be more polar than the nitro-starting material.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated

    
     to remove liberated nitrous acid species.
    

Benchmark 2: Redox Stability (Oxidation & Reduction)[1]

A. Alcohol Oxidation

Oxidizing the hydroxymethyl group to the aldehyde is challenging because the electron-deficient ring destabilizes the developing carbonyl dipole, making the aldehyde highly reactive (prone to hydrate formation).

  • MNPM vs. (Pyridin-2-yl)methanol: MNPM oxidizes slower with electrophilic oxidants (like Swern) because the ring pulls electron density away from the oxygen lone pair.[1] However, the resulting aldehyde is more unstable.

  • Recommended Reagent: MnO2 (Activated) or IBX .[1]

    • Why: These are mild, heterogeneous (MnO2), and avoid the basic conditions of Swern that could trigger side reactions with the nitro group.

B. Nitro Reduction

Reducing the nitro group to the amine (4-amino-6-methylpyridin-2-yl)methanol is a common intermediate step.[1]

  • Chemo-selectivity Challenge: Preventing the hydrogenolysis of the C-OH bond or the reduction of the pyridine ring itself.

  • Benchmark Performance:

    • Pd/C + H2: Effective but risks reducing the pyridine ring if over-exposed.

    • Fe / NH4Cl:[1]Superior selectivity. The mild acidic conditions preserve the alcohol and the ring integrity.

Workflow: Iron-Mediated Reduction
  • Setup: Charge MNPM (10 mmol) in EtOH/Water (3:1, 40 mL).

  • Reagent: Add Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (3.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).

  • Endpoint: Reaction is typically complete in 1-2 hours.[1] Solution turns from yellow (nitro) to colorless/brown sludge.

  • Filtration: Filter hot through Celite. The amine product is highly soluble in ethanol but can trap in the iron cake if cooled.

Mechanism of Action: The "Trap" in Reactivity

Researchers often underestimate the acidity of the methyl protons at C6 due to the strong electron-withdrawing nature of the C4-nitro group.

Mechanism cluster_warning WARNING: Base Sensitivity Step1 MNPM (Base Added) Step2 Deprotonation at C6-Methyl (Lateral Lithiation Logic) Step1->Step2 Strong Base (e.g., NaH, LDA) Step3 Exocyclic Enolate Species (Deep Red/Purple Color) Step2->Step3 Resonance Stabilization by Nitro Group Step4 Polymerization / Tars Step3->Step4 Irreversible

Figure 2: The lateral deprotonation pathway. The C4-nitro group acidifies the C6-methyl protons (


 approx 20-22), making them susceptible to deprotonation by strong bases, leading to decomposition.[1]

Strategic Recommendations

  • Storage: Store MNPM at -20°C. Nitro-pyridines can undergo autocatalytic decomposition if traces of acid or base are present.[1]

  • Nucleophile Choice: When performing

    
     at C4, use sterically unhindered amines  (e.g., methylamine, ethylamine) to overcome the slight steric block of the C6-methyl. If using bulky amines (e.g., tert-butylamine), expect reaction times to double compared to the non-methylated analog.
    
  • Solubility: MNPM has poor solubility in non-polar solvents (Hexane/Ether). Use EtOAc, DCM, or THF for extraction.

References

  • PubChem. (2025).[3][4] (4-Nitropyridin-2-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for Pyridine reactivity and mechanisms).
  • Bowler, J. T., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 12, 6717-6728. (Establishes leaving group order NO2 > Cl in activated pyridines). [Link]

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds to Amines. (Review of modern reduction methodologies including Fe/NH4Cl). [Link]

Sources

Cost-benefit analysis of different synthetic routes to (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cost-benefit analysis and technical execution of synthetic routes to (6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 170566-51-1).

Executive Summary

(6-Methyl-4-nitropyridin-2-yl)methanol is a critical heterocyclic building block, primarily used as an intermediate in the synthesis of pharmaceuticals targeting kinase inhibition and receptor modulation. Its structural core—a pyridine ring substituted with a nitro group (position 4), a methyl group (position 6), and a hydroxymethyl group (position 2)—presents a specific synthetic challenge: differentiating the two methyl groups of the starting material (2,6-lutidine) while maintaining the labile nitro functionality.

This guide analyzes three distinct synthetic strategies:

  • The Radical Halogenation Route (Recommended): High atom economy, uses inexpensive reagents (NBS), but requires careful control of regioselectivity.

  • The Ester Reduction Route (High Purity): Ideal for GMP settings; avoids radical chemistry but incurs higher raw material costs.

  • The Boekelheide Rearrangement (Cautionary): A classic route for pyridine methanols that is contraindicated for this specific nitro-derivative due to side reactions.

Decision Matrix: Which Route to Choose?
FeatureRoute 1: Radical Halogenation Route 2: Ester Reduction Route 3: Boekelheide
Primary Driver Cost & Scalability Purity & Safety Academic Interest
Starting Material 2,6-Lutidine (Cheap)2-Chloro-6-methyl-4-nitropyridine2,6-Lutidine N-oxide
Key Reagents NBS, AIBN, CaCO₃Pd/CO, NaBH₄Ac₂O, TFAA
Step Count 3 (from Lutidine)2 (from Chloro precursor)3-4
Yield Potential Moderate (45-60%)High (75-85%)Low/Unreliable
Scalability High (Industrial standard)Medium (High catalyst cost)Low (Runaway risk)

Detailed Technical Analysis

Route 1: The Radical Halogenation Strategy (Recommended)

This route relies on the radical bromination of 2,6-dimethyl-4-nitropyridine . The nitro group at the 4-position deactivates the ring, preventing electrophilic bromination and favoring the desired radical abstraction at the benzylic (methyl) position.

Mechanism & Causality
  • Precursor Synthesis: 2,6-Lutidine is oxidized to its N-oxide and nitrated. The nitro group is introduced before functionalizing the methyl group to utilize its electron-withdrawing nature, which stabilizes the pyridine ring against oxidation during workup.

  • Radical Bromination (Wohl-Ziegler): N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals. The 4-nitro group makes the methyl protons slightly more acidic, but the reaction is driven by the stability of the resulting picolyl radical.

  • Hydrolysis: The resulting bromomethyl intermediate is hydrolyzed using mild aqueous base (CaCO₃ or AgNO₃) to prevent displacement of the nitro group (which is susceptible to nucleophilic aromatic substitution at high pH).

Experimental Protocol
  • Step 1: Synthesis of 2,6-Dimethyl-4-nitropyridine

    • Dissolve 2,6-lutidine N-oxide (1 eq) in H₂SO₄. Add fuming HNO₃ dropwise at 0°C. Heat to 100°C for 4 hours. Pour onto ice, neutralize with Na₂CO₃. Extract with DCM. Yield: ~85-90%.

  • Step 2: Selective Bromination

    • Reagents: 2,6-Dimethyl-4-nitropyridine (10 g), NBS (1.05 eq), AIBN (0.05 eq).

    • Solvent: Anhydrous CCl₄ or Chlorobenzene (Green alternative: Acetonitrile).

    • Procedure: Reflux the mixture under N₂. Monitor by TLC until starting material is consumed. Critical: Stop immediately upon consumption to prevent dibromination.

    • Workup: Cool, filter off succinimide. Evaporate solvent.[1][2][3]

  • Step 3: Hydrolysis

    • Suspend the crude bromide in 50% aqueous Dioxane or Acetone/Water.

    • Add CaCO₃ (2 eq) and reflux for 4-6 hours.

    • Purification: Evaporate solvent, extract with EtOAc. Recrystallize from Hexane/EtOAc.

Cost-Benefit:

  • Cost: Low. Reagents are commodities.

  • Risk: Controlling mono- vs. di-bromination is the main challenge.

Route 2: The Ester Reduction Strategy (High Purity)

This route converts a halogenated precursor into an ester, followed by a selective reduction. It avoids the "messy" statistical mixtures often seen in radical halogenation.

Mechanism & Causality
  • Carbonylation: Palladium-catalyzed carbonylation replaces the 2-chloro substituent with a methoxycarbonyl group. The 4-nitro group remains intact because Pd-catalyzed carbonylation is orthogonal to nitro reduction under these conditions (no H₂ gas present).

  • Chemoselective Reduction: Sodium Borohydride (NaBH₄) in Methanol reduces the ester to the alcohol. The nitro group is generally resistant to NaBH₄ under these mild conditions (unlike catalytic hydrogenation).

Experimental Protocol
  • Step 1: Carbonylation

    • Reagents: 2-Chloro-6-methyl-4-nitropyridine, Pd(OAc)₂ (2 mol%), dppf (4 mol%), Et₃N.

    • Conditions: Methanol, CO atmosphere (balloon or autoclave at 5 bar), 60°C, 12 h.

    • Product: Methyl 6-methyl-4-nitropyridine-2-carboxylate.

  • Step 2: Reduction

    • Reagents: Methyl ester (from Step 1), NaBH₄ (2 eq), CaCl₂ (1 eq - optional, enhances reactivity).

    • Solvent: Methanol/THF (1:1).

    • Procedure: Add NaBH₄ portion-wise at 0°C. Stir at RT for 2 h. Quench with sat. NH₄Cl.[4]

    • Workup: Extract with EtOAc, wash with brine, dry and concentrate.

Cost-Benefit:

  • Cost: High (requires Pd catalyst and potentially expensive chloro-precursor).

  • Benefit: Very high purity (>98%) without chromatography. Scalable for GMP.

Route 3: The Boekelheide Rearrangement (Why it Fails)

The Boekelheide reaction (N-oxide + Ac₂O → 2-acetoxymethyl pyridine) is standard for pyridines but problematic here.

  • Failure Mode: The 4-nitro group is a potent nucleofuge. Upon activation of the N-oxide with acetic anhydride, the acetate anion often attacks the 4-position (displacing NO₂) rather than the alpha-methyl group. This leads to 4-hydroxypyridine N-oxide or complex tars rather than the desired product.

  • Verdict: Do not use this route for 4-nitro derivatives unless the nitro group is introduced after the rearrangement (which is chemically difficult due to the alcohol sensitivity).

Visualization of Pathways

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target (6-Methyl-4-nitropyridin-2-yl)methanol (Target) Bromide 2-(Bromomethyl)-6-methyl- 4-nitropyridine Bromide->Target Hydrolysis (AgNO3 or CaCO3) Ester Methyl 6-methyl-4-nitro- pyridine-2-carboxylate Ester->Target Reduction (NaBH4) Lutidine 2,6-Dimethyl-4-nitropyridine Lutidine->Bromide Radical Bromination (NBS, AIBN) Chloro 2-Chloro-6-methyl- 4-nitropyridine Chloro->Ester Carbonylation (Pd, CO, MeOH)

Caption: Retrosynthetic analysis showing the two primary viable pathways to the target alcohol.

Diagram 2: Recommended Workflow (Route 1)

Route1 Start 2,6-Lutidine Step1 1. Oxidation (H2O2) 2. Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,6-Dimethyl- 4-nitropyridine Step1->Inter1 Step2 NBS, AIBN Reflux (CCl4/MeCN) Inter1->Step2 Inter2 2-(Bromomethyl)- Intermediate Step2->Inter2 Step3 Hydrolysis (CaCO3, H2O, 100°C) Inter2->Step3 End Target Alcohol (>95% Purity) Step3->End

Caption: Step-by-step workflow for the Radical Halogenation route, prioritizing cost-efficiency.

Comparative Metrics Summary

MetricRoute 1 (Radical Bromination)Route 2 (Ester Reduction)
Overall Yield 40–55%60–75%
Raw Material Cost Low ($)High (

$)
Purification Effort High (Requires separation of mono/di-bromo)Low (Simple extraction)
Safety Profile Moderate (Explosive potential of nitro + radical initiator)High (Standard chemical risks)
Green Chemistry Score Low (Halogenated solvents often used)Medium (Avoids halogens if CO is handled safely)

References

  • Synthesis of Pyridine N-oxides and Nitration: BenchChem Technical Guides. "Synthesis routes of 2,6-Dimethyl-4-nitropyridine 1-oxide." Available at:

  • Radical Bromination Protocols: Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Radical Reactions." Available at:

  • Boekelheide Reaction Limitations: Grokipedia. "Boekelheide reaction - Mechanism and Limitations." Available at:

  • Reduction of Pyridine Esters: ChemicalBook. "Synthesis of (6-Methyl-4-nitro-pyridin-2-yl)-methanol." Available at:

  • General Pyridine Methanol Synthesis: BenchChem. "An In-depth Technical Guide to the Synthesis of Pyridinemethanol Derivatives." Available at:

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (6-Methyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling (6-Methyl-4-nitropyridin-2-yl)methanol (CAS: 90151-17-0). This document is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and experimental planning.[1][2]

Compound Profile & Risk Assessment

(6-Methyl-4-nitropyridin-2-yl)methanol is a functionalized pyridine intermediate often used in the synthesis of bioactive heterocycles.[1][2][3] Its structure combines a nitro group (potential energetic/toxicity concerns) with a hydroxymethyl handle (solubility/reactivity).[1][2]

Property Details
CAS Number 90151-17-0
Physical State Solid (typically off-white to yellow powder)
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]
Hazard Identification (Read-Across Analysis)

Since specific GHS data for this exact isomer is limited, the following profile is derived from structural analogs (e.g., (4-Nitropyridin-2-yl)methanol, CAS 98197-88-7) and functional group reactivity.

  • Health Hazards:

    • Skin/Eye Irritation (Category 2/2A): High likelihood of causing dermatitis and severe eye irritation upon contact.[1][2]

    • STOT-SE (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][2]

    • Acute Toxicity: Nitro-pyridines can exhibit significant toxicity upon ingestion or transdermal absorption.[1][2] Treat as Toxic .

  • Physical Hazards:

    • Thermal Instability: The nitro group at position 4 renders the ring electron-deficient and potentially susceptible to energetic decomposition under high heat (>150°C) or shock.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all manipulations. Do not rely on "standard" lab gear; specific barrier protection is required due to the nitro-aromatic nature of the compound.[1][2]

Zone PPE Requirement Technical Justification
Ocular Chemical Safety Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient.[1][2] Powders can drift around side-shields; goggles provide a sealed environment against dust and splashes.[1][2]
Hand (Solid) Double Nitrile Gloves (min 5 mil outer)Standard nitrile offers sufficient protection against the solid powder.[1][2] Change immediately upon contamination.[1][2]
Hand (Solution) Silver Shield / Laminate (if in DMSO/DCM)If dissolved in penetrating solvents (DMSO/DCM), nitrile breakthrough time is <5 mins.[1][2] Use laminate liners or Butyl gloves.[1][2]
Respiratory Fume Hood (Primary)Mandatory. Do not handle open powder on a benchtop.[1][2] If hood work is impossible, a PAPR or N95/P100 respirator is required.[1][2]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek sleeves prevent powder accumulation on wrist cuffs, a common secondary exposure route.[1][2]
Decision Logic: PPE Selection

PPE_Selection Start Start: Handling (6-Methyl-4-nitro...) State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DCM) State->Solution Solid_PPE Standard PPE: Double Nitrile Gloves Safety Goggles Fume Hood Solid->Solid_PPE Sol_Solvent Check Solvent Solution->Sol_Solvent DCM_DMSO Penetrating (DCM, DMSO) Sol_Solvent->DCM_DMSO Alc_Water Benign (Water, EtOH) Sol_Solvent->Alc_Water High_PPE High Hazard PPE: Silver Shield/Laminate Gloves Chemical Apron Face Shield (if >100mL) DCM_DMSO->High_PPE Alc_Water->Solid_PPE

Figure 1: Decision matrix for selecting appropriate glove and body protection based on physical state and solvent carrier.[1][2]

Operational Handling Procedures
Protocol A: Weighing & Transfer (Solid)

Objective: Minimize electrostatic dispersion of the nitro-pyridine powder.

  • Engineering Control: Set up the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.[1][2]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat.[1][2] Nitro compounds can be static-prone dry powders.[1][2]

  • Transfer: Use a disposable funnel for transfer into the reaction vessel. Do not tap the spatula against the flask neck (risk of aerosolization).[1][2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1][2] Dispose of the Kimwipe as solid hazardous waste.[1][2]

Protocol B: Solubilization & Reaction

Objective: Prevent thermal runaway.

  • Solvent Addition: Add solvent slowly.[1][2] While this specific alcohol is not water-reactive, the nitro group can sensitize the molecule to exotherms if mixed with strong acids or bases.[1][2]

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen. Oxygen exclusion minimizes the risk of oxidative degradation or side reactions involving the nitro group.[1][2]

  • Heating: If heating is required, use an oil bath with a redundant temperature probe.[1][2] Never heat a nitro-pyridine derivative to dryness; concentrated residues can be shock-sensitive.[1][2]

Emergency Response & Waste Disposal
Accidental Release (Spill)
  • Solid Spill: Do not dry sweep.[1][2] Dry sweeping generates dust.[1][2] Cover the spill with a paper towel dampened with water/surfactant, then scoop into a waste container.[1][2]

  • Solution Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if the solvent is flammable or if strong oxidizers are present.[1][2]

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][4][5] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][4] Do not use alcohol/solvents (enhances absorption).[1][2]

  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency services are required.[1][2][6]

Disposal Workflow

Disposal Waste Waste Generation Check Contains Oxidizers/Reducers? Waste->Check Yes Quench/Neutralize First Check->Yes Yes No Segregate Stream Check->No No Yes->No Halogen Halogenated Waste (if DCM/CHCl3 used) No->Halogen NonHal Non-Halogenated Waste (Methanol/DMSO) No->NonHal Label Label: 'Toxic, Nitro-Pyridine Derivative' Halogen->Label NonHal->Label

Figure 2: Waste segregation logic to prevent incompatibility in waste drums.

References
  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyridine derivatives.[1][2]Link[1][2]

  • PubChem. (4-Nitropyridin-2-yl)methanol Compound Summary (CID 14761455).[1][2][7]Link[1][2]

  • ChemicalBook. (6-Methyl-4-nitropyridin-2-yl)methanol CAS 90151-17-0 Product Data.Link[1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Nitro Compounds.[1][2]Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.